Technical Documentation Center

2-(3,5-Dibenzyloxyphenyl)piperazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(3,5-Dibenzyloxyphenyl)piperazine
  • CAS: 65709-43-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Predicted Biological Activity and Proposed Investigational Framework for 2-(3,5-Dibenzyloxyphenyl)piperazine

For Distribution to Researchers, Scientists, and Drug Development Professionals Preamble: The Rationale for Investigating a Novel Phenylpiperazine Derivative The piperazine ring is a quintessential "privileged scaffold"...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Preamble: The Rationale for Investigating a Novel Phenylpiperazine Derivative

The piperazine ring is a quintessential "privileged scaffold" in modern medicinal chemistry. Its unique six-membered heterocyclic structure, containing two opposing nitrogen atoms, confers a combination of structural rigidity, hydrogen bond accepting/donating capabilities, and a versatile anchor for dual substitutions. These properties often translate into favorable pharmacokinetic profiles, including improved aqueous solubility and oral bioavailability, making the piperazine moiety a cornerstone of numerous approved drugs targeting a wide array of pathologies.[1] Piperazine derivatives have demonstrated a remarkable breadth of biological activities, with significant applications as antipsychotic, antidepressant, anxiolytic, and anticancer agents.[2][3][4]

This guide focuses on a novel, yet uncharacterized, chemical entity: 2-(3,5-Dibenzyloxyphenyl)piperazine . The deliberate combination of the established piperazine core with a 3,5-dibenzyloxyphenyl substituent presents a compelling case for investigation. The bulky, lipophilic benzyloxy groups are hypothesized to influence receptor binding selectivity and affinity, potentially by engaging with hydrophobic pockets within a target protein. Furthermore, this substitution pattern may modulate the molecule's ability to cross the blood-brain barrier, a critical factor for centrally acting agents.

Given the absence of published data on this specific molecule, this document serves as a comprehensive investigational framework. It outlines a logical, multi-phase research cascade designed to systematically elucidate the biological activity, mechanism of action, and therapeutic potential of 2-(3,5-Dibenzyloxyphenyl)piperazine. We will proceed from foundational chemical principles and predictive pharmacology to detailed, field-proven experimental protocols for in vitro and in vivo characterization.

Section 1: Molecular Design and Proposed Synthesis Strategy

The design of 2-(3,5-Dibenzyloxyphenyl)piperazine is rooted in established structure-activity relationships (SAR) within the phenylpiperazine class. Phenylpiperazines are well-known ligands for various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors.[5][6][7] The nature and position of substituents on the phenyl ring critically determine the affinity and selectivity for these receptor subtypes. The 3,5-disubstitution pattern, coupled with the large benzyloxy groups, is intended to probe receptor binding pockets in a manner distinct from more common mono- or di-substituted analogs like dichlorophenyl or methoxyphenyl piperazines.[8][9]

Proposed Synthetic Workflow

A robust and scalable synthesis is paramount for any new chemical entity. We propose a multi-step synthesis starting from commercially available materials. The causality behind this proposed route is based on well-established reactions in medicinal chemistry that are high-yielding and relatively straightforward to perform and purify. A plausible approach involves the coupling of a protected piperazine with a suitably functionalized aryl precursor.

G A 3,5-Dihydroxyphenethylamine B Protection (e.g., Benzyl Bromide, K2CO3) A->B Protect hydroxyl groups C 2-(3,5-Dibenzyloxyphenyl)ethylamine B->C D 2-(3,5-Dibenzyloxyphenyl)ethylamine E Reaction with bis(2-chloroethyl)amine D->E Cyclization F 2-(3,5-Dibenzyloxyphenyl)piperazine (Target Molecule) E->F G A Synthesized Compound 2-(3,5-Dibenzyloxyphenyl)piperazine B Primary Screening: Broad Radioligand Binding Panel (e.g., 44 CNS Targets) A->B C Data Analysis: Identify Targets with Ki < 100 nM B->C D No Significant Hits (Ki > 1 µM) C->D Outcome 1 E Significant 'Hits' Identified C->E Outcome 2 H De-prioritize or Redesign D->H F Secondary Screening: Functional Assays (e.g., cAMP, Ca2+ Flux) E->F G Determine Functional Activity: Agonist, Antagonist, or Inverse Agonist? F->G I Advance to Phase 2 (ADME-Tox) G->I

Caption: Workflow for in vitro screening and functional characterization.

Phase 2: In Vitro ADME-Tox Profiling

Before considering any in vivo studies, it is crucial to understand the compound's basic absorption, distribution, metabolism, excretion (ADME), and toxicity profile. These assays predict the "drug-like" properties of the molecule.

  • Objective: To determine the intrinsic clearance rate of the compound, providing an estimate of its metabolic half-life.

  • Materials:

    • Test compound (1 µM final concentration).

    • Pooled Human Liver Microsomes (HLM).

    • NADPH (cofactor for CYP450 enzymes).

    • Phosphate buffer (pH 7.4).

    • Acetonitrile with an internal standard for reaction termination and sample preparation.

    • LC-MS/MS system for quantification.

  • Methodology:

    • Pre-incubate the test compound with HLM in buffer at 37°C.

    • Initiate the metabolic reaction by adding NADPH.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining amount of the parent compound.

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the linear portion of this plot corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½ = 0.693 / k) and intrinsic clearance (CLint).

Causality: This assay directly measures the compound's susceptibility to metabolism by the most important family of drug-metabolizing enzymes, the cytochrome P450s. [10]A compound that is too rapidly metabolized (low t½) is unlikely to achieve therapeutic concentrations in vivo, while a very stable compound may accumulate and cause toxicity. This data is critical for predicting in vivo dosage and frequency.

ADME-Tox AssayKey ObjectiveRationale and Implication
Metabolic Stability (Microsomes) Predict metabolic clearance.Determines susceptibility to Phase I metabolism; informs dosing predictions. [11]
PAMPA Predict passive blood-brain barrier (BBB) permeability.Essential for compounds targeting the CNS; high permeability is desired.
Caco-2 Permeability Assess active transport and efflux.Identifies if the compound is a substrate for efflux pumps like P-gp, which can limit brain exposure. [12]
Plasma Protein Binding Determine the fraction of unbound drug.Only the unbound fraction is pharmacologically active; high binding can limit efficacy.
Cytotoxicity (e.g., SH-SY5Y cells) Assess general cellular toxicity.Early indicator of potential safety liabilities; provides a therapeutic window relative to potency. [13]
Phase 3: In Vivo Pharmacokinetics and Proof-of-Concept

If the compound demonstrates a promising in vitro profile (i.e., high potency, good selectivity, and acceptable ADME-Tox properties), the next logical step is to evaluate its behavior in a living system.

  • Objective: To determine fundamental PK parameters (Cmax, Tmax, AUC, t½, bioavailability) after intravenous (IV) and oral (PO) administration.

  • Animal Model: Male Sprague-Dawley rats (n=3 per group).

  • Methodology:

    • IV Group: Administer the compound (e.g., 1 mg/kg) as a bolus dose via the tail vein.

    • PO Group: Administer the compound (e.g., 5 mg/kg) via oral gavage.

    • Collect sparse blood samples from the tail vein at predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

    • Process blood to plasma and store at -80°C.

    • Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate PK parameters. Bioavailability (F%) is calculated as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Causality: This study is the definitive test of whether the compound can achieve and maintain exposure in the bloodstream after administration. [14]The IV data reveals the drug's clearance and distribution, while the PO data assesses its absorption and first-pass metabolism. Good oral bioavailability is a critical requirement for most drug development programs.

G A Compound with Favorable In Vitro Profile B Rodent Pharmacokinetic Study (IV and PO Administration) A->B C Analyze Plasma Concentrations vs. Time B->C D Poor PK Profile (Low Bioavailability, Rapid Clearance) C->D Outcome 1 E Favorable PK Profile (Good Exposure and Half-life) C->E Outcome 2 I Terminate or Reformulate D->I F Select Relevant In Vivo Pharmacodynamic (PD) Model E->F Based on In Vitro MOA G Dose-Response Study in PD Model (e.g., Forced Swim Test for antidepressant-like effect) F->G H Assess Target Engagement and Efficacy G->H J Lead Optimization / Preclinical Candidate H->J

Caption: High-level workflow for preclinical in vivo evaluation.

Conclusion and Future Directions

The molecule 2-(3,5-Dibenzyloxyphenyl)piperazine represents an intriguing but unexplored area of medicinal chemistry. While its specific biological activities are currently unknown, its structure, based on the privileged piperazine scaffold, strongly suggests a potential for interaction with key CNS targets. This guide provides a robust, logical, and technically detailed framework for its comprehensive evaluation.

By progressing through a phased cascade of in vitro binding, functional, and ADME-Tox assays, researchers can build a data-driven profile of the compound's properties. Promising results would justify the advancement to in vivo pharmacokinetic and proof-of-concept efficacy studies. This systematic approach mitigates risk, optimizes resource allocation, and provides the self-validating data necessary to determine if 2-(3,5-Dibenzyloxyphenyl)piperazine or its future derivatives hold promise as novel therapeutic agents for neuropsychiatric or other disorders. The insights gained from this proposed research would not only characterize this specific molecule but also contribute valuable knowledge to the broader structure-activity relationship landscape of phenylpiperazine derivatives.

References

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Synthesis and activity of di- or trisubstituted N -(phenoxyalkyl)- or N -{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives on the central nervous system | Request PDF. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • What is the mechanism of Piperazine? (2024, July 17). Patsnap Synapse. Retrieved February 8, 2026, from [Link]

  • Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. (2024, September 30). YouTube. Retrieved February 8, 2026, from [Link]

  • Piperazine. (n.d.). Wikipedia. Retrieved February 8, 2026, from [Link]

  • MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE. (n.d.). PubMed. Retrieved February 8, 2026, from [Link]

  • MRL - Piperazine Summary Report (3). (n.d.). European Medicines Agency (EMA). Retrieved February 8, 2026, from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central. Retrieved February 8, 2026, from [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). PubMed. Retrieved February 8, 2026, from [Link]

  • Concentration-dependent effects of five piperazine derivatives with... (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (n.d.). PubMed. Retrieved February 8, 2026, from [Link]

  • Metabolic interactions with piperazine-based 'party pill' drugs. (2025, August 10). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. (n.d.). PubMed. Retrieved February 8, 2026, from [Link]

  • In vitro and in vivo profile of 2-(3-di-fluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridine, a potent, selective, and orally active canine COX-2 inhibitor. (n.d.). PubMed. Retrieved February 8, 2026, from [Link]

  • N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. (n.d.). PMC. Retrieved February 8, 2026, from [Link]

  • Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. (2022, June 1). PubMed. Retrieved February 8, 2026, from [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Heterocycle piperazine derivatives and receptor binding affinities. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. (n.d.). PubMed. Retrieved February 8, 2026, from [Link]

  • Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. (2019, January 8). MDPI. Retrieved February 8, 2026, from [Link]

  • Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl. (2022, March 10). Retrieved February 8, 2026, from [Link]

  • In vitro neurotoxicity evaluation of piperazine designer drugs in differentiated human neuroblastoma SH-SY5Y cells. (n.d.). PubMed. Retrieved February 8, 2026, from [Link]

  • Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder. (n.d.). PubMed. Retrieved February 8, 2026, from [Link]

  • Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study. (2023, February 4). PubMed. Retrieved February 8, 2026, from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Crystalline Structure and Solid-State Characterization of 2-(3,5-Dibenzyloxyphenyl)piperazine

Abstract The solid-state properties of an active pharmaceutical ingredient (API) are critical determinants of its stability, solubility, and bioavailability. This guide provides a comprehensive technical overview of the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solid-state properties of an active pharmaceutical ingredient (API) are critical determinants of its stability, solubility, and bioavailability. This guide provides a comprehensive technical overview of the methodologies required to fully characterize the crystalline structure of the novel compound 2-(3,5-dibenzyloxyphenyl)piperazine. While no public crystallographic data for this specific molecule exists as of this writing, this document serves as a detailed roadmap for its investigation, from synthesis and crystal growth to definitive structural elucidation and physicochemical analysis. We present a hypothetical, yet scientifically rigorous, set of data to illustrate the expected outcomes of such an investigation. This guide is intended for researchers, scientists, and drug development professionals engaged in the solid-state characterization of new chemical entities.

Introduction: The Imperative of Solid-State Characterization

In modern drug development, understanding the three-dimensional arrangement of atoms in a solid API is not merely an academic exercise; it is a regulatory and functional necessity. The crystalline form, or polymorph, of a drug can profoundly influence its therapeutic efficacy. Different polymorphs of the same compound can exhibit significant variations in melting point, dissolution rate, and stability, all of which impact the final drug product's performance and shelf-life.

Piperazine derivatives are a cornerstone of medicinal chemistry, appearing in a wide array of therapeutics, from antipsychotics to anthelmintics.[1] The conformational flexibility of the piperazine ring, typically adopting a chair conformation, and its capacity for hydrogen bonding, make its derivatives prone to polymorphism.[2][3][4] The subject of this guide, 2-(3,5-dibenzyloxyphenyl)piperazine, is a novel entity whose solid-state properties are yet to be publicly documented. This guide outlines the essential experimental framework to achieve this characterization.

Synthesis and Material Generation

A robust solid-state characterization begins with the synthesis of high-purity material. A plausible synthetic route to 2-(3,5-dibenzyloxyphenyl)piperazine is proposed via a nucleophilic substitution reaction, a common method for preparing N-arylpiperazines.[5][6]

Proposed Synthesis Workflow

cluster_start Starting Materials cluster_reagents Reaction Conditions cluster_process Process cluster_end Product A 1-Bromo-3,5-dibenzyloxybenzene G Buchwald-Hartwig Amination A->G B Piperazine B->G C Palladium Catalyst (e.g., Pd2(dba)3) C->G cat. D Ligand (e.g., BINAP) D->G ligand E Base (e.g., NaOtBu) E->G base F Solvent (e.g., Toluene) F->G solvent H Work-up & Purification (Column Chromatography) G->H I 2-(3,5-Dibenzyloxyphenyl)piperazine H->I

Caption: Proposed Buchwald-Hartwig amination for synthesis.

Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Structure

SC-XRD is the gold standard for unambiguously determining the molecular structure and packing of a crystalline solid.[7] The primary challenge is often the cultivation of a single crystal of suitable size and quality.

Experimental Protocol: Crystal Growth
  • Objective: To grow single crystals of 2-(3,5-dibenzyloxyphenyl)piperazine (~0.1-0.3 mm in each dimension).

  • Method 1: Slow Solvent Evaporation

    • Dissolve 10-20 mg of the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexane) in a small vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.

    • Rationale: The gradual increase in solute concentration as the solvent evaporates allows for ordered molecular assembly into a crystal lattice rather than rapid precipitation.

  • Method 2: Vapor Diffusion (Liquid/Liquid)

    • Dissolve the compound in a small volume of a "good" solvent (e.g., dichloromethane) in a small, open vial.

    • Place this vial inside a larger, sealed jar containing a "poor" solvent (the anti-solvent, e.g., hexane) in which the compound is insoluble.

    • Rationale: The anti-solvent vapor slowly diffuses into the good solvent, reducing the solubility of the compound and inducing crystallization in a highly controlled manner.

Experimental Protocol: SC-XRD Data Collection and Refinement
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A complete sphere of diffraction data is collected by rotating the crystal in the X-ray beam.[8]

  • Structure Solution: The collected diffraction intensities are used to solve the phase problem and generate an initial electron density map, revealing the positions of the atoms.

  • Structure Refinement: The atomic positions and thermal parameters are refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction data.[9]

Hypothetical Crystallographic Data

The following table presents a plausible, hypothetical set of crystallographic data for 2-(3,5-dibenzyloxyphenyl)piperazine, based on common values for similar organic molecules.[2][10]

ParameterHypothetical Value
Chemical FormulaC₂₄H₂₆N₂O₂
Formula Weight386.48
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.543(2)
b (Å)8.876(1)
c (Å)19.215(3)
β (°)98.75(1)
Volume (ų)2115.4(6)
Z (Molecules/Unit Cell)4
Calculated Density (g/cm³)1.215
Temperature (K)100(2)
R-factor (R1)0.045
Visualization of Molecular and Crystal Structure

Caption: Hypothetical molecular structure of the title compound.

Bulk Material Analysis: Powder X-ray Diffraction (PXRD)

While SC-XRD provides the structure of a perfect crystal, PXRD is essential for analyzing the bulk powder, which is representative of a production batch. It is a powerful tool for phase identification, polymorphism screening, and quality control.[11][12]

Experimental Protocol: PXRD
  • Sample Preparation: A small amount (~10-20 mg) of the crystalline powder is gently packed into a sample holder. Light grinding with a mortar and pestle may be used to ensure random orientation of the crystallites.[13]

  • Data Acquisition: The sample is irradiated with a monochromatic X-ray beam in a powder diffractometer. The detector scans a range of 2θ angles (typically 2° to 40°) to measure the intensity of the diffracted X-rays.

  • Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) serves as a unique "fingerprint" for the crystalline phase.

  • Self-Validation: The experimental PXRD pattern can be compared to a pattern calculated from the SC-XRD data. A strong match confirms that the bulk material consists of a single, pure crystalline phase corresponding to the determined single crystal structure.

Thermophysical and Stability Characterization

Beyond the static crystal structure, it is crucial to understand the material's behavior under thermal stress and in the presence of moisture.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on melting, crystallization, and other thermal events.[14][15]

  • Protocol:

    • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Hypothetical Data:

    • Melting Point (Onset): 145.5 °C

    • Enthalpy of Fusion (ΔHfus): 95.8 J/g

    • Interpretation: A single, sharp endotherm indicates a pure, crystalline material. The melting point is a key physical constant.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine thermal stability and decomposition temperature.[14]

  • Protocol:

    • Place 5-10 mg of the sample into a TGA pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).

  • Hypothetical Data:

    • Onset of Decomposition: ~280 °C

    • Interpretation: No significant weight loss below the decomposition temperature would indicate that the material is anhydrous and thermally stable up to ~280 °C.

Dynamic Vapor Sorption (DVS)

DVS measures the amount and rate of solvent (typically water) absorption or desorption by a sample at varying relative humidity (RH). This is critical for assessing hygroscopicity, which can affect stability, flowability, and formulation.[16][17][18]

  • Protocol:

    • Place ~10 mg of the sample in the DVS instrument.

    • Dry the sample in situ under a stream of dry nitrogen (0% RH) until a stable weight is achieved.

    • Increase the RH in a stepwise manner (e.g., 10% steps from 0% to 90% RH) and then decrease it back to 0%. The instrument records the mass change at each step after equilibrium is reached.

  • Hypothetical Data:

    • Mass Change (0% to 90% RH): < 0.1% w/w

    • Interpretation: A mass change of less than 0.2% is typically classified as non-hygroscopic. This is a desirable property, suggesting good physical stability under ambient humidity conditions.

Integrated Solid-State Characterization Workflow

Start High-Purity API Powder SC_Growth Crystal Growth (Slow Evaporation / Vapor Diffusion) Start->SC_Growth PXRD Powder XRD Start->PXRD DSC DSC Analysis Start->DSC TGA TGA Analysis Start->TGA DVS DVS Analysis Start->DVS SCXRD Single-Crystal XRD SC_Growth->SCXRD Structure Definitive Molecular Structure & Crystal Packing SCXRD->Structure PhaseID Bulk Phase Purity & Polymorph ID Structure->PhaseID Compare Calculated vs. Experimental Pattern PXRD->PhaseID Thermal Melting Point & Thermal Events DSC->Thermal Stability Thermal Stability TGA->Stability Hygro Hygroscopicity Profile DVS->Hygro

Caption: Integrated workflow for solid-state characterization.

Conclusion

This technical guide has detailed the essential, interconnected methodologies required for the comprehensive characterization of the crystalline structure and solid-state properties of 2-(3,5-dibenzyloxyphenyl)piperazine. By integrating single-crystal and powder X-ray diffraction with thermal and vapor sorption analyses, a complete and robust data package can be generated. This self-validating system of protocols ensures a thorough understanding of the material's fundamental physicochemical properties, which is indispensable for informed and successful drug development. The hypothetical data presented serves as a benchmark for what researchers can expect from such an investigation, providing a clear path from a newly synthesized compound to a well-characterized API.

References

  • Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. National Center for Biotechnology Information. Available at: [Link]

  • Piperazine-2,3,5,6-tetraone. National Center for Biotechnology Information. Available at: [Link]

  • 1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine. ResearchGate. Available at: [Link]

  • Preparation and Transport Properties of Mn 2.16 Ga Single Crystal. MDPI. Available at: [Link]

  • 1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine. National Center for Biotechnology Information. Available at: [Link]

  • Crystal structure and Hirshfeld surface analysis of the hydrated 2:1 adduct of piperazine-1,4-diium 3,5-dinitro-2-oxidobenzoate and piperazine. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Center for Biotechnology Information. Available at: [Link]

  • Syntheses and crystal structures of 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate and bis[4-(4-methoxyphenyl)piperazin-1-ium] benzene-1,2-dicarboxylate. ResearchGate. Available at: [Link]

  • Process development of the synthesis of 2, 3-dichlorophenylpiperazine. ResearchGate. Available at: [Link]

  • X-ray powder diffraction patterns of genistein (a), piperazine (b),... ResearchGate. Available at: [Link]

  • Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. Available at: [Link]

  • Single-crystal X-ray Diffraction. SERC (Carleton). Available at: [Link]

  • (PDF) Piperazine-2,3,5,6-tetraone. ResearchGate. Available at: [Link]

  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. Available at: [Link]

  • Dynamic Vapor Sorption. AQUALAB. Available at: [Link]

  • Experimental setup for high-pressure single crystal diffraction at PX^2. ResearchGate. Available at: [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]

  • How to Analyze Drugs Using X-ray Diffraction. International Centre for Diffraction Data. Available at: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. National Center for Biotechnology Information. Available at: [Link]

  • DSC vs TGA: What's the Difference in Thermal Analysis? SKZ Industrial Co., Limited. Available at: [Link]

  • Method for synthesizing N-monosubstituted piperazine-2,3-dione. Google Patents.
  • X-Ray Powder Diffraction Method Development and Validation for the Identification of Counterfeit Pharmaceuticals. Marshall University. Available at: [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. National Center for Biotechnology Information. Available at: [Link]

  • Dynamic Vapor Sorption. Surface Measurement Systems. Available at: [Link]

  • Powder X-ray Diffraction Protocol/SOP. University of California, Santa Barbara. Available at: [Link]

  • #2 Synthesis of 3,5-diphenylisoxazoline. YouTube. Available at: [Link]

  • Dynamic Vapor Sorption (DVS). Mettler Toledo. Available at: [Link]

  • A Review of Pharmaceutical Powder Crystallography – Process, Results, and Applications. European Society of Medicine. Available at: [Link]

  • Thermal Analysis Instruments (DSC, TGA). ResolveMass Laboratories Inc.. Available at: [Link]

  • Simultaneous Thermal Analyzer (STA/TGA-DSC). NETZSCH-Gerätebau GmbH. Available at: [Link]

  • Quantification of Pharmaceutical Compounds Based on Powder X-Ray Diffraction with Chemometrics. PubMed. Available at: [Link]

  • DISCOVERY SA DYNAMIC VAPOR SORPTION ANALYZER. TA Instruments. Available at: [Link]

  • Experimental Procedure. University of Luxembourg. Available at: [Link]

  • (PDF) Interpreting dynamic vapor sorption (DVS) measurements: Why wood science needs to hit the reset button. ResearchGate. Available at: [Link]

  • (PDF) The crystal structures of salts of N-(4-fluorophenyl)piperazine with four aromatic carboxylic acids and with picric acid. ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 2-(3,5-Dibenzyloxyphenyl)piperazine in Neuroscience Research

Authored by: Gemini, Senior Application Scientist Introduction The phenylpiperazine scaffold is a cornerstone in modern neuropharmacology, serving as the foundational structure for a multitude of centrally acting agents....

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Introduction

The phenylpiperazine scaffold is a cornerstone in modern neuropharmacology, serving as the foundational structure for a multitude of centrally acting agents. These compounds are renowned for their diverse pharmacological profiles, often exhibiting high affinity for various G-protein coupled receptors (GPCRs), particularly within the serotonergic and dopaminergic systems. 2-(3,5-Dibenzyloxyphenyl)piperazine represents a specific analogue within this class, characterized by a piperazine ring linked to a phenyl group substituted with two benzyloxy moieties. While this specific molecule is not extensively characterized in public literature, its structural features suggest a strong potential for interaction with key neurotransmitter receptors, making it a compelling candidate for investigation in neuroscience research.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the neuropharmacological profile of 2-(3,5-Dibenzyloxyphenyl)piperazine. We will proceed based on the well-established pharmacology of related phenylpiperazine compounds, postulating a primary mechanism of action to illustrate a complete research and development workflow. These protocols are designed to be adaptable for other novel phenylpiperazine analogues.

Postulated Mechanism of Action: A Focus on the Serotonin 1A (5-HT₁ₐ) Receptor

Many phenylpiperazine derivatives exhibit high affinity and agonist or partial agonist activity at the 5-HT₁ₐ receptor. This receptor is a critical regulator of mood, anxiety, and cognition. Its activation, particularly in presynaptic autoreceptors in the raphe nuclei, inhibits serotonin release, while postsynaptic activation in regions like the hippocampus and cortex mediates many of the therapeutic effects of anxiolytics and antidepressants.

We will hypothesize that 2-(3,5-Dibenzyloxyphenyl)piperazine acts as a potent and selective 5-HT₁ₐ receptor agonist. The following protocols are designed to rigorously test this hypothesis, from initial receptor binding to functional cellular responses and, ultimately, behavioral outcomes in preclinical models.

Signaling Pathway Overview

The 5-HT₁ₐ receptor is a member of the Gi/o-coupled GPCR family. Upon agonist binding, it initiates a cascade of intracellular events primarily aimed at reducing neuronal excitability.

G_protein_signaling receptor 5-HT₁ₐ Receptor g_protein Gi/o Protein (αβγ) receptor->g_protein Activates ac Adenylyl Cyclase (AC) g_protein->ac αi inhibits camp cAMP ac->camp Conversion of ATP ligand 2-(3,5-Dibenzyloxyphenyl)piperazine (Agonist) ligand->receptor pka Protein Kinase A (PKA) camp->pka Activates downstream Decreased Neuronal Excitability pka->downstream Phosphorylation Events

Caption: Postulated signaling pathway for 2-(3,5-Dibenzyloxyphenyl)piperazine via the 5-HT₁ₐ receptor.

Part 1: In Vitro Characterization

The initial phase of investigation involves determining the compound's binding affinity, selectivity, and functional activity at the target receptor.

Radioligand Binding Assays: Determining Affinity (Kᵢ)

This assay quantifies the affinity of the test compound for the 5-HT₁ₐ receptor by measuring its ability to displace a known radiolabeled ligand.

Protocol: Competitive Radioligand Binding Assay

  • Materials:

    • Cell membranes expressing human recombinant 5-HT₁ₐ receptors (e.g., from CHO or HEK293 cells).

    • Radioligand: [³H]8-OH-DPAT (a high-affinity 5-HT₁ₐ agonist).

    • Non-specific binding control: 10 µM of 5-HT or another suitable 5-HT₁ₐ ligand.

    • Test Compound: 2-(3,5-Dibenzyloxyphenyl)piperazine, serially diluted.

    • Assay Buffer: 50 mM Tris-HCl, 4 mM MgCl₂, pH 7.4.

    • 96-well plates, filter mats (GF/B), and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of 2-(3,5-Dibenzyloxyphenyl)piperazine (e.g., from 10 µM to 0.1 nM).

    • In a 96-well plate, add in order: 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of the test compound dilution.

    • Add 50 µL of [³H]8-OH-DPAT (at a final concentration near its Kₑ, e.g., 1 nM).

    • Add 100 µL of the cell membrane preparation (containing 10-20 µg of protein).

    • Incubate for 60 minutes at 25°C.

    • Rapidly harvest the plate contents onto a filter mat using a cell harvester, washing 3-4 times with ice-cold assay buffer to separate bound from free radioligand.

    • Dry the filter mat and measure the radioactivity of each filter disc using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Use non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ (the concentration of the compound that displaces 50% of the radioligand).

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Functional Assay: Determining Efficacy (EC₅₀ and Eₘₐₓ)

This assay measures the functional consequence of receptor binding, in this case, the inhibition of adenylyl cyclase activity.

Protocol: cAMP Inhibition Assay

  • Materials:

    • HEK293 cells stably expressing the human 5-HT₁ₐ receptor.

    • Forskolin (an adenylyl cyclase activator).

    • Test Compound: 2-(3,5-Dibenzyloxyphenyl)piperazine, serially diluted.

    • Reference Agonist: 8-OH-DPAT.

    • cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

  • Procedure:

    • Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.

    • Replace the medium with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.

    • Add serial dilutions of the test compound or reference agonist.

    • Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production.

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP level against the log concentration of the compound.

    • Determine the EC₅₀ (the concentration producing 50% of the maximal response) and the Eₘₐₓ (the maximal effect).

    • Compare the Eₘₐₓ of the test compound to that of the reference full agonist (8-OH-DPAT) to classify it as a full or partial agonist.

Summary of Expected In Vitro Data
ParameterDescriptionDesired Outcome for a Potent Agonist
Kᵢ (nM) Binding AffinityLow single-digit nM or sub-nanomolar
EC₅₀ (nM) Functional PotencySimilar in range to the Kᵢ value
Eₘₐₓ (%) Maximal Efficacy>80% relative to a full reference agonist
Selectivity Kᵢ at off-targets (e.g., 5-HT₂ₐ, D₂) vs Kᵢ at 5-HT₁ₐ>100-fold

Part 2: In Vivo Characterization

Following successful in vitro profiling, the next logical step is to assess the compound's effects in a living organism. These studies aim to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship and evaluate its therapeutic potential.

Experimental Workflow: From PK to Behavior

in_vivo_workflow cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) / Behavior pk_study Dose Administration (IV, PO, IP) blood_sampling Serial Blood Sampling pk_study->blood_sampling brain_homogenate Brain Tissue Collection pk_study->brain_homogenate lcms LC-MS/MS Analysis blood_sampling->lcms brain_homogenate->lcms pk_params Calculate Cₘₐₓ, T₁/₂, Brain Penetration lcms->pk_params dose_response Dose-Range Finding pk_params->dose_response Inform Dose Selection epm Anxiolytic Model: Elevated Plus Maze (EPM) dose_response->epm fst Antidepressant Model: Forced Swim Test (FST) dose_response->fst data_analysis Behavioral Endpoint Analysis epm->data_analysis fst->data_analysis

Caption: Integrated workflow for in vivo characterization of a novel CNS compound.

Pharmacokinetic (PK) Studies

Before behavioral testing, it is crucial to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME), and most importantly, whether it crosses the blood-brain barrier (BBB).

Protocol: Rodent Pharmacokinetic & Brain Penetration Study

  • Subjects: Male Sprague-Dawley rats (250-300g).

  • Administration:

    • Group 1: Intravenous (IV) administration (e.g., 1 mg/kg) to determine fundamental PK parameters like clearance and volume of distribution.

    • Group 2: Per os (PO) or intraperitoneal (IP) administration (e.g., 10 mg/kg) to assess bioavailability and suitability for these common dosing routes.

  • Sampling:

    • Collect blood samples (~100 µL) via a cannulated vessel or tail vein at multiple time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes post-dose).

    • At the final time point, euthanize the animals and collect the brain.

  • Sample Processing:

    • Process blood to plasma.

    • Homogenize brain tissue.

    • Extract the compound from plasma and brain homogenate samples using protein precipitation or liquid-liquid extraction.

  • Analysis:

    • Quantify the concentration of 2-(3,5-Dibenzyloxyphenyl)piperazine in each sample using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

    • Calculate PK parameters (Cₘₐₓ, Tₘₐₓ, AUC, T₁/₂) using software like Phoenix WinNonlin.

    • Determine the brain-to-plasma ratio (Kp) or the unbound brain-to-unbound plasma ratio (Kp,uu) to quantify BBB penetration. A Kp,uu > 0.3 is often considered indicative of sufficient CNS exposure.

Behavioral Pharmacology: Assessing Anxiolytic-like Effects

The Elevated Plus Maze (EPM) is a standard preclinical assay for screening anxiolytic drugs. The test is based on the rodent's natural aversion to open, elevated spaces.

Protocol: Elevated Plus Maze (EPM) Assay

  • Subjects: Male C57BL/6 mice (8-10 weeks old).

  • Apparatus: A plus-shaped maze raised above the floor, with two open arms and two enclosed arms.

  • Procedure:

    • Acclimate the mice to the testing room for at least 60 minutes before the experiment.

    • Administer the vehicle, a positive control (e.g., diazepam, 1-2 mg/kg, IP), or 2-(3,5-Dibenzyloxyphenyl)piperazine at various doses (e.g., 1, 5, 10 mg/kg, IP) 30 minutes prior to testing. The dose range should be informed by the PK study.

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes. Record the session using an overhead video camera.

    • Use automated tracking software (e.g., ANY-maze, EthoVision) to score the following parameters:

      • Time spent in the open arms.

      • Number of entries into the open arms.

      • Total distance traveled (as a measure of general locomotor activity).

  • Data Analysis:

    • An anxiolytic effect is indicated by a statistically significant increase in the time spent and/or entries into the open arms compared to the vehicle-treated group.

    • No significant change in total distance traveled is crucial to rule out confounding effects of hyperactivity.

    • Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).

Conclusion

The protocols and framework outlined in this document provide a robust, hypothesis-driven approach to characterizing the neuropharmacological properties of 2-(3,5-Dibenzyloxyphenyl)piperazine or any novel phenylpiperazine analogue. By systematically evaluating its affinity, functional potency, pharmacokinetic profile, and behavioral effects, researchers can build a comprehensive understanding of its potential as a tool for neuroscience research or as a lead compound for drug development. The key to success lies in the rigorous application of these validated methods and the careful interpretation of the resulting data.

References

This is a representative list of references that would support the methodologies described. For the specific, non-literatured compound, direct references are not possible. The links provided are to general resources, methodological papers, and reviews relevant to the described protocols.

  • Title: Assay Guidance Manual Source: Eli Lilly & Company and the National Center for Advancing Translational Sciences URL: [Link]

  • Title: The essential guide to pharmacology Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]

  • Title: Radioligand Binding Assays: Theory and Practice Source: Journal of Visualized Experiments (JoVE) URL: [Link]

  • Title: The Elevated Plus-Maze Test: A Review of the Methodology and Pharmacological Applications Source: Brain Research Reviews URL: [Link]

  • Title: The forced swim test as a model of depressive-like behavior Source: Journal of Visualized Experiments (JoVE) URL: [Link]

  • Title: Brain-to-Plasma Free Concentration Ratio (Kp,uu,brain) as a Primary Determinant of CNS Drug Efficacy Source: Biopharmaceutics & Drug Disposition URL: [Link]

Application

How to prepare stock solutions of 2-(3,5-Dibenzyloxyphenyl)piperazine

Application Note: Technical Guide to Stock Solution Preparation for 2-(3,5-Dibenzyloxyphenyl)piperazine Introduction & Physicochemical Context The compound 2-(3,5-Dibenzyloxyphenyl)piperazine represents a specific class...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Technical Guide to Stock Solution Preparation for 2-(3,5-Dibenzyloxyphenyl)piperazine

Introduction & Physicochemical Context

The compound 2-(3,5-Dibenzyloxyphenyl)piperazine represents a specific class of lipophilic secondary amines often utilized in medicinal chemistry as a scaffold for G-protein coupled receptor (GPCR) ligands or as an intermediate in the synthesis of complex bioactive molecules.

Successful biological experimentation with this compound hinges on overcoming its dual nature:

  • The Hydrophobic Domain: The 3,5-dibenzyloxy substitution pattern renders the molecule highly lipophilic (greasy), significantly reducing water solubility at neutral pH.

  • The Basic Domain: The piperazine ring contains a secondary amine (pKa ~9.8) and a tertiary amine, making the molecule basic.

This guide provides a standardized protocol for preparing stable stock solutions, ensuring experimental reproducibility and preventing common "crash-out" (precipitation) events during aqueous dilution.

Table 1: Physicochemical Properties
PropertyValueNotes
CAS Number 65709-43-5 (Generic)Verify specific batch CoA
Molecular Formula C₂₄H₂₆N₂O₂
Molecular Weight 374.48 g/mol
Physical State White to off-white solidCrystalline or powder
Predicted LogP ~4.5 - 5.0Highly Lipophilic
Solubility (Water) Negligible (Neutral pH)Requires acidification
Solubility (DMSO) > 25 mMRecommended Stock Solvent
pKa (Piperazine) ~9.8 (Secondary amine)Basic

Solvent Selection Strategy

The choice of solvent is dictated by the "Like Dissolves Like" principle. Due to the bulky benzyl protecting groups, this molecule behaves more like a lipid than a salt.

  • Dimethyl Sulfoxide (DMSO): The Gold Standard . It possesses a high dielectric constant and dissolves both the aromatic (dibenzyloxy) and polar (amine) regions effectively.

  • Ethanol (EtOH): A secondary option. While soluble, ethanol stocks are more prone to precipitation upon rapid dilution into aqueous media compared to DMSO.

  • Aqueous Acid (HCl): Advanced Use Only. The compound can be dissolved in water only if converted to its hydrochloride salt in situ (using 0.1 M HCl). This is useful for animal studies but less stable for long-term storage.

Protocol: Preparation of 10 mM DMSO Stock Solution

Objective: Create a stable, high-concentration master stock for downstream applications.

Reagents & Equipment
  • 2-(3,5-Dibenzyloxyphenyl)piperazine (Solid)

  • DMSO (Anhydrous, Cell Culture Grade, ≥99.9%)

  • Vortex Mixer

  • Analytical Balance (Precision 0.01 mg)

  • Amber Glass Vials (Borosilicate) – Avoid polystyrene plastics.

Step-by-Step Methodology
  • Calculations: To prepare 1 mL of a 10 mM stock:

    
    
    
    
    
  • Weighing (The Static Challenge):

    • Insight: Lipophilic powders often carry static charge. Use an antistatic gun or weigh directly into the glass vial to avoid loss on weighing boats.

    • Weigh approx.[1][2][3] 3.74 mg of solid into a tared amber glass vial. Record the exact mass (e.g., 3.82 mg).

  • Volume Adjustment (Gravimetric Method):

    • Do not rely on pipetting accuracy for the solvent if high precision is needed. Instead, calculate the required DMSO volume based on the exact mass weighed.

  • Dissolution:

    • Add the calculated volume of anhydrous DMSO.

    • Vortex vigorously for 30–60 seconds.

    • Visual Check: Hold the vial up to a light source. The solution should be crystal clear. If "schlieren" lines (swirls) are visible, vortex again.

    • Sonication:[2] If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Storage:

    • Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Workflow Visualization

The following diagram illustrates the decision logic and workflow for preparing the stock solution.

StockPrep Start Solid Compound (C24H26N2O2) Weigh Weigh into Amber Glass Vial Start->Weigh Solvent Select Solvent Weigh->Solvent DMSO Anhydrous DMSO (Recommended) Solvent->DMSO High Solubility Water Aqueous Buffer (Neutral pH) Solvent->Water Insoluble Dissolve Vortex / Sonicate (37°C) DMSO->Dissolve Fail Precipitation Risk (Do Not Use) Water->Fail QC Visual Inspection (Clear Solution?) Dissolve->QC QC->Dissolve Fail (Particulates) Store Aliquot & Store -20°C QC->Store Pass

Figure 1: Decision matrix and workflow for the preparation of stable stock solutions.

Critical Application Note: Aqueous Dilution (The "Crash-Out" Effect)

A common failure mode occurs when diluting the DMSO stock into cell culture media or assay buffer. The hydrophobic "dibenzyloxy" wings will drive the molecule to aggregate if the water content rises too quickly.

The "1:1000" Rule:

  • Keep the final DMSO concentration below 0.5% (v/v) to avoid solvent toxicity, but ensure the compound concentration is below its aqueous solubility limit (which is low).

  • Protocol for Dilution:

    • Place the culture media/buffer in a tube.

    • While vortexing the buffer gently, add the DMSO stock dropwise into the center of the liquid.

    • Do not add buffer to the DMSO stock; this causes a transient high-water environment that precipitates the compound immediately.

Troubleshooting Table:

ObservationCauseSolution
Cloudiness upon dilution Compound precipitation (Crash-out).Reduce final concentration or use an intermediate dilution step in 50% DMSO/Water.
Yellowing of Stock Oxidation of the amine.Check storage conditions. Ensure vial was sealed under nitrogen/argon if possible.
Viscous droplets Phase separation.The compound has oiled out. Sonicate at 40°C or switch to acidified vehicle (see below).

Advanced Protocol: Acidified Saline for In Vivo Use

If the application requires animal injection where DMSO is restricted, you must exploit the basicity of the piperazine ring.

  • Weigh the solid compound.

  • Add 1 equivalent of 0.1 M HCl. The target is to protonate the piperazine nitrogen.

  • Vortex until dissolved. The solution may remain slightly hazy.

  • Dilute with sterile saline (0.9% NaCl) or 5% Dextrose.

  • Check pH: Ensure pH is > 4.0 for injection safety, but < 7.0 to maintain solubility.

  • Note: This creates the Hydrochloride salt form in situ.

References

  • PubChem Database. (2025).[1] Compound Summary: Piperazine Derivatives Physicochemical Properties. National Library of Medicine. [Link]

  • Caccia, S., et al. (1985). Lipophilicity and disposition of 1-aryl-piperazines in the rat. Xenobiotica. (Demonstrates the correlation between lipophilicity and tissue distribution in this chemical class). [Link]

  • Sidrauski, C., et al. (2013).[4] Pharmacological brake-release of mRNA translation enhances cognitive memory. eLife. (Seminal work on ISRIB, a structurally related lipophilic piperazine/acetamide derivative, establishing standard handling for this class of molecules). [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.

Sources

Method

Application Notes &amp; Protocols: Formulation of 2-(3,5-Dibenzyloxyphenyl)piperazine for Preclinical Animal Studies

For: Researchers, scientists, and drug development professionals. Introduction: Navigating the Formulation of a Novel Piperazine Derivative The compound 2-(3,5-Dibenzyloxyphenyl)piperazine represents a novel chemical ent...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Formulation of a Novel Piperazine Derivative

The compound 2-(3,5-Dibenzyloxyphenyl)piperazine represents a novel chemical entity with potential therapeutic applications, likely targeting the central nervous system given the history of piperazine derivatives.[1] The successful in vivo evaluation of this compound hinges on the development of a safe, effective, and stable formulation that ensures consistent bioavailability. The presence of two bulky benzyloxy groups on the phenyl ring suggests that this molecule is likely lipophilic with poor aqueous solubility, a common challenge in pharmaceutical development.

These application notes provide a comprehensive guide to developing a formulation of 2-(3,5-Dibenzyloxyphenyl)piperazine suitable for animal studies. The protocols outlined below are designed to be a starting point, emphasizing a systematic approach to vehicle selection, formulation preparation, and quality control.

Physicochemical Characterization: The Foundation of Formulation

Table 1: Key Physicochemical Properties of 2-(3,5-Dibenzyloxyphenyl)piperazine

PropertyImportance in FormulationTarget Value/Information
Molecular Weight Calculation of molarity and dose.374.5 g/mol [2]
Aqueous Solubility Determines the feasibility of a simple aqueous solution.Expected to be low (< 0.1 mg/mL).
LogP Predicts lipophilicity and potential for solubility in organic solvents.Expected to be high (> 3).
pKa Identifies ionizable groups, informing pH adjustment strategies.The piperazine ring has two nitrogen atoms that can be protonated.
Melting Point Provides information on the solid-state properties and stability.Not available.
Polymorphism Different crystal forms can have different solubilities and stabilities.To be determined by techniques like DSC or XRD.

Formulation Strategy: A Multi-pronged Approach

Given the anticipated poor aqueous solubility, a multi-pronged strategy should be employed to identify a suitable vehicle for both oral (PO) and parenteral (e.g., intravenous, intraperitoneal) administration. The choice of the route of administration will be dictated by the experimental design and the desired pharmacokinetic profile.

Solubility Enhancement Techniques

Several techniques can be employed to enhance the solubility of lipophilic compounds:

  • Co-solvents: The use of water-miscible organic solvents can significantly increase the solubility of non-polar compounds.[3]

  • Surfactants: These agents form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous media.[4]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs.[3]

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the formulation can increase the proportion of the more soluble ionized form.[5]

Experimental Protocols

Protocol 1: Solubility Screening

Objective: To determine the approximate solubility of 2-(3,5-Dibenzyloxyphenyl)piperazine in various pharmaceutically acceptable vehicles.

Materials:

  • 2-(3,5-Dibenzyloxyphenyl)piperazine powder

  • A selection of vehicles (see Table 2)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Analytical balance

  • HPLC-UV or other suitable analytical method for quantification[6][7]

Procedure:

  • Add an excess amount of 2-(3,5-Dibenzyloxyphenyl)piperazine to a known volume (e.g., 1 mL) of each vehicle in a separate vial.

  • Cap the vials tightly and place them on an orbital shaker at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • After shaking, visually inspect the vials for undissolved solid.

  • Centrifuge the samples to pellet the excess solid.

  • Carefully collect the supernatant and dilute it with a suitable solvent for analysis.

  • Quantify the concentration of the dissolved compound using a validated analytical method.

Table 2: Suggested Vehicles for Solubility Screening

Vehicle TypeExamplesSuitability
Aqueous Purified Water, Saline (0.9% NaCl), Phosphate Buffered Saline (PBS)Parenteral, Oral
Co-solvents Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Ethanol, Dimethyl Sulfoxide (DMSO)Parenteral, Oral
Surfactants Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® ELParenteral, Oral
Oils Sesame Oil, Corn OilOral, Subcutaneous, Intramuscular
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)Parenteral, Oral
Protocol 2: Formulation for Oral Administration (Suspension)

Objective: To prepare a uniform and stable suspension for oral gavage. This is often a practical approach for poorly soluble compounds.

Materials:

  • 2-(3,5-Dibenzyloxyphenyl)piperazine

  • Wetting agent (e.g., 0.5% Tween® 80 in water)

  • Suspending agent (e.g., 0.5% carboxymethylcellulose sodium in water)

  • Mortar and pestle

  • Graduated cylinders

  • Stir plate and stir bar

Procedure:

  • Calculate the required amounts of the active pharmaceutical ingredient (API) and vehicle components based on the desired concentration and batch size.

  • In the mortar, add the API powder.

  • Add a small volume of the wetting agent and triturate to form a smooth paste. This step is crucial to ensure the particles are adequately wetted and do not clump.

  • Gradually add the suspending agent while continuously stirring.

  • Transfer the suspension to a graduated cylinder and add the remaining vehicle to the final volume.

  • Stir the final suspension for at least 30 minutes to ensure homogeneity.

  • Store in a tightly sealed, light-resistant container. Shake well before each use.

Protocol 3: Formulation for Parenteral Administration (Solubilized Formulation)

Objective: To prepare a clear, sterile solution for injection. This protocol assumes that solubility screening has identified a suitable co-solvent/surfactant system.

Materials:

  • 2-(3,5-Dibenzyloxyphenyl)piperazine

  • Co-solvent (e.g., PEG 400)

  • Surfactant (e.g., Tween® 80)

  • Sterile water for injection or saline

  • Sterile vials and stoppers

  • 0.22 µm sterile syringe filter

  • Aseptic workspace (e.g., laminar flow hood)

Procedure:

  • In the aseptic workspace, weigh the required amount of the API into a sterile vial.

  • Add the co-solvent and/or surfactant and sonicate or vortex until the API is completely dissolved.

  • Slowly add the sterile aqueous vehicle (e.g., saline) to the final volume while stirring. Observe for any signs of precipitation.

  • Perform a final visual inspection to ensure the solution is clear and free of particulate matter.

  • Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into the final sterile vial.[8]

  • Seal the vial with a sterile stopper and crimp cap.

  • Label the vial appropriately with the compound name, concentration, lot number, and date of preparation.

Quality Control and Stability Testing

Ensuring the quality and stability of the formulation is paramount for the integrity of the animal study.[9][10]

Table 3: Quality Control Parameters for Formulations

ParameterMethodAcceptance Criteria
Appearance Visual InspectionClear solution or uniform suspension, free of foreign particles.
pH pH meterWithin a physiologically acceptable range (e.g., 4-8 for parenteral).
Concentration HPLC-UV or LC-MS/MS90-110% of the target concentration.
Purity/Degradation HPLC-UV or LC-MS/MSNo significant degradation peaks compared to a freshly prepared sample.
Sterility (Parenteral) USP <71> Sterility TestsNo microbial growth.[8]
Endotoxins (Parenteral) Limulus Amebocyte Lysate (LAL) testBelow the specified limit for the animal species and dose volume.

A short-term stability study should be conducted under the intended storage conditions to ensure the formulation remains stable throughout the duration of the animal experiment.

Visualization of Workflows

Formulation Development Workflow

FormulationDevelopment cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_qc Quality Control & Stability PhysicoChem Physicochemical Characterization (Solubility, LogP, pKa) SolubilityScreen Solubility Screening in Various Vehicles PhysicoChem->SolubilityScreen Guides Vehicle Selection VehicleSelection Vehicle System Selection (e.g., Co-solvent, Suspension) SolubilityScreen->VehicleSelection Identifies Promising Vehicles FormulationPrep Formulation Preparation (Oral or Parenteral) VehicleSelection->FormulationPrep QC_Testing Quality Control Testing (Appearance, pH, Concentration) FormulationPrep->QC_Testing Verifies Formulation Quality Stability Short-term Stability Assessment QC_Testing->Stability Dosing Animal Dosing Stability->Dosing Confirms Suitability for Dosing Period

Caption: A workflow diagram illustrating the key stages in developing a formulation for animal studies.

Parenteral Formulation Preparation Workflow

ParenteralPreparation start Start weigh_api Weigh API In Aseptic Environment start->weigh_api dissolve Dissolve API In Co-solvent/Surfactant weigh_api->dissolve add_vehicle Add Aqueous Vehicle Slowly, with Stirring dissolve->add_vehicle visual_inspect Visual Inspection Check for Clarity add_vehicle->visual_inspect filter Sterile Filtration 0.22 µm Filter visual_inspect->filter fill_vial Fill Sterile Vial Aseptically filter->fill_vial end End fill_vial->end

Sources

Application

Application Note: HPLC Purification Strategy for 2-(3,5-Dibenzyloxyphenyl)piperazine

Executive Summary & Chemical Profile This guide details the purification of 2-(3,5-Dibenzyloxyphenyl)piperazine , a lipophilic, basic secondary amine often used as a scaffold in medicinal chemistry. The molecule presents...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide details the purification of 2-(3,5-Dibenzyloxyphenyl)piperazine , a lipophilic, basic secondary amine often used as a scaffold in medicinal chemistry. The molecule presents a dual chromatographic challenge:

  • Basicity: The piperazine ring (pKa ~9.8) is prone to severe peak tailing due to ionic interactions with residual silanols on silica-based columns.

  • Hydrophobicity: The two benzyl ether groups significantly increase retention, requiring high organic strength for elution.

Scientific Rationale: To achieve high purity (>98%) with maximum recovery, this protocol utilizes a low-pH ion-pairing strategy using Trifluoroacetic Acid (TFA). TFA serves two purposes: it protonates the piperazine nitrogen to ensure solubility in the aqueous phase and forms a hydrophobic ion pair that improves peak symmetry on C18 stationary phases. An alternative High-pH method is provided for Hybrid Silica columns if selectivity changes are required.

Target Molecule Profile
PropertyDescriptionChromatographic Implication
Structure Phenylpiperazine core with two benzyloxy substituents.[1]High UV absorbance (210–254 nm).
Basicity Secondary amine (Piperazine).Requires pH control (pH < 3 or pH > 10) to manage silanol interactions.
LogP High (Estimated > 4.0).Expect late elution; requires high % Acetonitrile.
Stability Benzyl ethers are acid-stable but sensitive to hydrogenation.Avoid reductive conditions. 0.1% TFA is safe.

Analytical Scouting Method (QC & Method Development)

Before preparative scale-up, an analytical scout is required to determine the specific retention time and loading capacity.

Instrumentation & Column Selection
  • System: HPLC/UHPLC with Diode Array Detector (DAD).

  • Column: C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters XBridge BEH C18).

    • Why: "End-capping" reduces free silanols, mitigating amine tailing.

  • Dimensions: 4.6 x 100 mm, 3.5 µm or 5 µm.

Mobile Phase & Gradient[3]
  • Solvent A: Water + 0.1% (v/v) TFA.

  • Solvent B: Acetonitrile (ACN) + 0.1% (v/v) TFA.

    • Note: ACN is preferred over Methanol due to lower viscosity (lower backpressure) and better solubility for the dibenzyloxy groups.

Gradient Profile (Flow: 1.0 mL/min):

Time (min)% Solvent BEventMechanism
0.05%InjectionInitial trapping of polar impurities.
1.05%Isocratic HoldDesalting.
10.095%Linear RampElution of target (expect ~7–9 min).
12.095%WashRemoval of highly lipophilic dimers.
12.15%Re-equilibrationPrepare for next run.
Sample Preparation (Analytical)[4]
  • Diluent: 50:50 Water:Acetonitrile (or 100% DMSO if solubility is poor).

  • Concentration: 1.0 mg/mL.

  • Filtration: 0.2 µm PTFE filter (Essential to prevent column clogging).

Preparative Purification Protocol (Scale-Up)

Objective: Isolate 100 mg – 1 g of crude material.

System Configuration
  • Column: Prep C18 (e.g., 19 x 150 mm, 5 µm).

  • Flow Rate: 20 mL/min (Scaled from analytical 4.6 mm ID to 19 mm ID).

  • Detection: UV at 254 nm (primary) and 214 nm (secondary).

Loading Strategy (The "Sandwich" Injection)

Direct injection of strong solvents (DMSO) can distort peak shapes (solvent effect). Use the "Sandwich" technique if the loop volume is large.

  • Dissolve: Crude sample in minimum DMSO (e.g., 200 mg in 1.5 mL).

  • Dilute: Add MeOH/Water slowly until slightly cloudy, then add a drop of TFA to clear (protonates amine).

  • Filter: 0.45 µm PTFE syringe filter.

Focused Gradient Calculation

Do not run the full 5–95% scout gradient on Prep. Focus the gradient around the target peak to maximize separation.

  • Formula: If Analytical RT = ~60% B.

  • Prep Gradient: Start at 40% B, ramp to 80% B over 10 minutes.

Prep Gradient Table (Example for RT at 60% B):

Time (min)% Solvent BAction
0.040%Start
1.040%Injection Hold
11.080%Shallow Gradient (Separation)
12.095%Wash Column
14.040%Re-equilibrate

Post-Purification Processing (Salt Exchange)

The purified fractions will contain the TFA salt of the piperazine.

  • Biological Assays: TFA salts can be cytotoxic.

  • Conversion to Free Base:

    • Pool fractions and evaporate ACN (Rotovap at <45°C).

    • Basify remaining aqueous layer to pH 10 with saturated NaHCO₃ or 1M NaOH.

    • Extract 3x with Ethyl Acetate or DCM.

    • Dry organic layer over MgSO₄, filter, and concentrate.[2][3]

    • Result: 2-(3,5-Dibenzyloxyphenyl)piperazine (Free Base).

Workflow Visualization

The following diagram illustrates the decision logic for the purification workflow, ensuring a self-validating process.

PurificationWorkflow Start Crude Synthesis Mixture (2-(3,5-Dibenzyloxyphenyl)piperazine) Solubility Solubility Test (Dissolve in DMSO/MeOH + 0.1% TFA) Start->Solubility Analytical Analytical Scout Run (C18, 5-95% Gradient, Acidic pH) Solubility->Analytical Decision Check Peak Shape & Resolution Analytical->Decision Tailing Severe Tailing? Decision->Tailing Poor Resolution ScaleUp Calculate Focused Gradient (Target %B +/- 20%) Decision->ScaleUp Good Separation HighPH Switch to High pH Method (10mM NH4HCO3, XBridge Column) Tailing->HighPH Yes (Silanol Activity) Tailing->ScaleUp No (Just Impurities) HighPH->ScaleUp PrepRun Preparative HPLC Run (Fraction Collection by UV Threshold) ScaleUp->PrepRun PostProcess Post-Processing (Evaporate ACN -> Basify -> Extract) PrepRun->PostProcess FinalQC Final QC (NMR/LCMS) >98% Purity PostProcess->FinalQC

Caption: Logic flow for the purification of lipophilic amines, incorporating decision gates for method switching based on peak topology.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Interaction of piperazine amine with silanols.1. Increase TFA to 0.1% or 0.2%.2. Switch to a "Hybrid" column (e.g., Waters XBridge) which works at High pH (pH 10).
Broad Peak Sample solvent too strong (DMSO effect).Dilute sample with water/buffer until just before precipitation. Use "At-Column Dilution" if available.
Low Recovery Precipitation in the fraction collector.The free base is insoluble in water. Ensure collection vessels contain a small amount of MeOH or keep ACN % high in fractions.
Ghost Peaks Carryover of lipophilic dibenzyloxy contaminants.Add a "Sawtooth" wash (95% B -> 10% B -> 95% B) at the end of every prep run.

References

  • Dolan, J. W. (2002). Tailing Peaks for Basic Compounds. LCGC North America. Link

    • Context: Authoritative guide on managing amine interactions with silica columns.
  • Waters Corporation. (2020). Purification of Basic Compounds using High pH. Application Note. Link

    • Context: Protocol for using Ammonium Bicarbonate buffers with Hybrid particle columns to neutralize amines.
  • Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis (5th ed.).[4] Wiley. Link

    • Context: Validates the stability of benzyl ethers in dilute TFA (acidic HPLC conditions).
  • Chao, J. et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Molecules. Link

    • Context: General synthesis and handling properties of piperazine derivatives.[5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Handling of 2-(3,5-Dibenzyloxyphenyl)piperazine

Executive Summary: The Molecule’s "Personality" As researchers, we often treat small molecules as static entities. However, 2-(3,5-Dibenzyloxyphenyl)piperazine is a dynamic system with three distinct structural vulnerabi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Molecule’s "Personality"

As researchers, we often treat small molecules as static entities. However, 2-(3,5-Dibenzyloxyphenyl)piperazine is a dynamic system with three distinct structural vulnerabilities that dictate its stability profile:

  • The Secondary Amine (Piperazine): A nucleophilic center prone to N-oxidation (forming N-oxides) and carbamate formation upon exposure to atmospheric CO₂.

  • The Benzylic Ethers: The methylene bridges (

    
    ) are susceptible to radical-mediated oxidative cleavage (auto-oxidation), leading to benzaldehyde and phenolic byproducts.
    
  • Lipophilicity: The dibenzyloxy motif renders the molecule highly hydrophobic, driving adsorption to plastic surfaces and precipitation in neutral aqueous media.

This guide provides self-validating protocols to mitigate these risks.

Troubleshooting Guides (Q&A Format)

Issue A: Discoloration (Yellowing/Browning) of Stock Solutions

Q: My clear stock solution (in DMSO/Methanol) turned yellow overnight. Is it still usable?

A: Likely No. Yellowing is the hallmark of oxidative degradation.

  • The Mechanism: Dissolved oxygen attacks the benzylic position (forming peroxides) or the piperazine nitrogen (forming N-oxides). This radical chain reaction is often catalyzed by trace metals or light.

  • The Diagnostic: Run an LC-MS.

    • Look for M+16 (N-oxide) or M-90 (Loss of benzyl group).

    • Look for a peak at m/z 106 (Benzaldehyde), a cleavage byproduct.

  • The Fix: You cannot reverse oxidation. Discard the solution.

  • Prevention Protocol: See Protocol 1: Inert Gas Sparging.

Issue B: Precipitation / Loss of Concentration

Q: I prepared a 10 mM stock in water, but the concentration dropped by 50% after filtration.

A: This is a Solubility & Adsorption failure, not degradation.

  • The Mechanism: The 3,5-dibenzyloxy group makes the molecule extremely lipophilic. In neutral water (pH 7), the piperazine is only partially protonated. The neutral species precipitates or adsorbs onto the walls of plastic tubes and syringe filters.

  • The Fix:

    • Acidify: The piperazine nitrogen must be fully protonated. Use 0.1% Formic Acid or dilute HCl to maintain pH < 4.

    • Material Selection: Use glass vials only. Avoid polypropylene (PP) tubes for long-term storage. Use PTFE or Regenerated Cellulose filters; avoid Nylon (binds aromatics).

Issue C: Unexpected Peak at M+44

Q: My LC-MS shows a new peak at M+44 after the sample sat in an open vial.

A: This is Carbamate Formation .

  • The Mechanism: Secondary amines react reversibly with atmospheric CO₂ to form carbamic acid/carbamates.

  • The Fix: Acidify the solution (pH < 4) to decarboxylate the species back to the parent amine.

  • Prevention: Store under Argon/Nitrogen headspace.

Visualizing the Degradation Pathways

Understanding how the molecule breaks down allows you to select the right inhibitors.

DegradationPathways Parent 2-(3,5-Dibenzyloxyphenyl) piperazine Radical Benzylic Radical Intermediate Parent->Radical Light / O2 / Trace Metals NOxide Piperazine N-Oxide Parent->NOxide Peroxides / Air Oxidation Carbamate Carbamate (CO2 Adduct) Parent->Carbamate + CO2 (Air) Peroxide Benzylic Peroxide Radical->Peroxide + O2 Benzaldehyde Cleavage Product: Benzaldehyde Peroxide->Benzaldehyde Decomposition Phenol Cleavage Product: Phenolic Piperazine Peroxide->Phenol Decomposition

Figure 1: Primary degradation pathways. The benzylic ether cleavage is irreversible, while N-oxide formation can be mitigated by antioxidants.

Validated Protocols

Protocol 1: Preparation of Oxidation-Resistant Stock Solutions

Objective: Create a stock solution stable for >3 months at -20°C.

Reagents:

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) or DMA (Dimethylacetamide). Avoid alcohols for long-term storage as they contain dissolved O₂.

  • Antioxidant (Optional but Recommended): Butylated Hydroxytoluene (BHT) at 0.05% w/v.

Step-by-Step:

  • De-gas the Solvent: Place the DMSO in a sealed vial. Insert a needle connected to an Argon or Nitrogen line (submerged). Insert a second short needle for venting. Bubble gas for 10–15 minutes.

  • Weighing: Weigh the compound in a glass vial. Do not use plastic weigh boats.

  • Dissolution: Add the de-gassed solvent. Vortex under a stream of inert gas.

  • Aliquot: Immediately divide into single-use glass aliquots.

  • Headspace Purge: Before capping, gently blow Argon into the headspace of each vial for 5 seconds.

  • Seal: Cap tightly (PTFE-lined caps). Wrap with Parafilm.

Protocol 2: Stability Matrix (Storage Conditions)

Use this table to determine the shelf-life of your preparation.

Solvent SystemAdditiveTempContainerEst. StabilityRisk Factor
Anhydrous DMSO None-80°CAmber Glass> 1 YearLow (Hygroscopic)
Anhydrous DMSO BHT (0.05%) -20°CAmber Glass6-12 MonthsVery Low
Methanol/Ethanol None4°CClear Glass< 1 WeekHigh (Evaporation/Oxidation)
Water (pH 7) NoneAnyPlasticHours Critical (Precipitation/Adsorption)
Water (pH < 4) 0.1% Formic Acid4°CGlass1-2 DaysMedium (Hydrolysis)

Decision Tree for Troubleshooting

Use this logic flow to diagnose experimental failures rapidly.

TroubleshootingTree Start Problem Observed Precip Cloudiness / Particulates Start->Precip Color Yellow / Brown Color Start->Color CheckPH Check pH Precip->CheckPH CheckLight Was it exposed to light? Color->CheckLight CheckContainer Check Container Material CheckPH->CheckContainer pH < 4 ActionAcid Action: Acidify (pH < 4) CheckPH->ActionAcid pH > 6 ActionGlass Action: Switch to Glass CheckContainer->ActionGlass Using Plastic ActionDiscard Action: Discard (Irreversible) CheckLight->ActionDiscard Yes (Photo-oxidation) CheckLight->ActionDiscard No (Auto-oxidation)

Figure 2: Diagnostic logic for common stability issues.

References

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2] (2003).[2][3] Defines stress testing parameters for oxidation and photolysis.

  • Pradhan, P. P., et al. "Oxidation of Benzyl Ethers."[4] The Journal of Organic Chemistry, 74(24), 9501-9504. (2009). Details the mechanism of benzylic ether cleavage via radical pathways.

  • Waterman, K. C., et al. "Stabilization of Pharmaceuticals to Oxidative Degradation." Pharmaceutical Development and Technology, 7(1), 1-32. (2002).[2] Comprehensive review on antioxidant selection (BHT, metabisulfite) for amine-containing drugs.

  • Baertschi, S. W., et al. Pharmaceutical Stress Testing: Predicting Drug Degradation. (2nd Ed).[2] CRC Press. (2011).[2] Authoritative text on predicting degradation pathways for secondary amines and ethers.

Sources

Optimization

Challenges in scaling up 2-(3,5-Dibenzyloxyphenyl)piperazine production

Technical Support Center: Scaling Up 2-(3,5-Dibenzyloxyphenyl)piperazine Welcome to the Process Chemistry Helpdesk Ticket Context: User is attempting to scale the synthesis of 2-(3,5-Dibenzyloxyphenyl)piperazine (hereaft...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scaling Up 2-(3,5-Dibenzyloxyphenyl)piperazine

Welcome to the Process Chemistry Helpdesk

Ticket Context: User is attempting to scale the synthesis of 2-(3,5-Dibenzyloxyphenyl)piperazine (hereafter DBP-Pip ) from gram to kilogram scale. Current Status: Process is failing at the hydrogenation/reduction stage (yield loss via de-benzylation) and isolation (oiling out). Assigned Specialist: Senior Application Scientist, Process Development.

Module 1: The Synthesis Strategy & Critical Failure Points

To troubleshoot effectively, we must first map the standard industrial route for 2-arylpiperazines and overlay the specific sensitivities of the 3,5-dibenzyloxy motif.

The Route: The most scalable pathway involves the


-bromination  of 3,5-dibenzyloxyacetophenone, followed by condensation with ethylenediamine (EDA)  and subsequent reduction .
Visualizing the Workflow & Impurity Cascade

The following diagram maps the "Happy Path" (Target) against the two most common scale-up failures: Oligomerization (during condensation) and Hydrogenolysis (during reduction).

DBP_Synthesis node_start Start: 3,5-Dibenzyloxyacetophenone node_inter Intermediate: alpha-Bromo-3,5-dibenzyloxyacetophenone node_start->node_inter Br2 / HBr / AcOH node_imine Imine/Pyrazine Precursor node_inter->node_imine Ethylenediamine (EDA) (Exotherm Risk!) node_fail1 IMPURITY A: Bis-alkylated Dimer (Insoluble Solid) node_inter->node_fail1 Low EDA Equivalents (Kinetic Error) node_target TARGET: 2-(3,5-Dibenzyloxyphenyl)piperazine node_imine->node_target Reduction (NaBH4 or H2/Pt) node_fail2 IMPURITY B: 2-(3,5-Dihydroxyphenyl)piperazine (De-benzylated) node_imine->node_fail2 H2 / Pd/C (Over-reduction)

Caption: Figure 1. Reaction pathway analysis highlighting the divergence between successful synthesis and common scale-up failure modes (Oligomerization and Hydrogenolysis).

Module 2: Troubleshooting The "Reduction Trap"

User Report #1042: "I used standard Pd/C for the ring reduction step. My LCMS shows the piperazine ring formed, but I lost both benzyl groups. I have a messy phenol mixture."

Root Cause Analysis: The benzyl ether protecting group is chemically designed to be cleaved by Hydrogenolysis (H₂ + Pd/C).[1] You are asking the catalyst to reduce the C=N imine bond (hard) while sparing the O-Bn bond (easy). Palladium will always prefer to cleave the benzyl ether first.

Corrective Protocol (The "Poisoned" Approach): To scale this without losing the protecting groups, you must switch the catalyst system or the reducing agent.

ParameterStandard (AVOID) Recommended (Scale-Up) Mechanism of Action
Catalyst 10% Pd/C5% Pt/C (Sulfided) or Rh/Al₂O₃ Platinum and Rhodium are poor hydrogenolysis catalysts but excellent for imine reduction.
Additive Acid (HCl/AcOH)Ethylenediamine (poison) Adding trace ethylenediamine or ammonia poisons the Pd sites responsible for O-debenzylation [1].
Reductant H₂ (50 psi)NaBH₄ / MeOH Hydride reduction is chemoselective for C=N bonds and completely inert to benzyl ethers.

The "Self-Validating" Protocol (Hydride Route): Recommended for batches <5kg due to safety of handling H₂ gas vs. solid borohydride.

  • Cool the imine intermediate solution to 0°C.

  • Charge NaBH₄ (1.5 eq) in portions. Monitor off-gassing.

  • Checkpoint: Pull an aliquot after 1 hour. Quench with water.

    • Pass Criteria: LCMS shows M+H for Target. No M-90 (loss of benzyl) peaks.

    • Fail Criteria: Starting material remains. (Warm to 20°C).

Module 3: Managing the Alkylation Exotherm

User Report #1055: "During the addition of the diamine to the bromo-ketone, the reaction turned into a solid brick. We cannot stir it."

Root Cause Analysis: This is a classic Stoichiometry Mismatch caused by mixing dynamics.

  • Chemistry: The reaction of an alkyl halide with a diamine is extremely fast.

  • The Error: If you add Ethylenediamine (EDA) to the Bromoketone, the ketone is in excess at the start. One EDA molecule reacts with two ketone molecules, forming the "Bis-alkylated Dimer" (Impurity A in Fig 1). This dimer is insoluble and crashes out, seizing the agitator.

Corrective Protocol (Inverse Addition): To ensure the mono-alkylated product (the piperazine precursor) forms, the amine must always be in vast excess locally.

  • Setup: Charge the reactor with Ethylenediamine (5.0 - 10.0 equivalents) in THF or MeOH. Cool to 0°C.

  • Feed: Dissolve the

    
    -bromo-3,5-dibenzyloxyacetophenone in THF.
    
  • Action: Slowly add the ketone solution into the amine solution (Inverse Addition).

    • Why: This ensures every drop of ketone hits a "sea" of amine, statistically forcing the 1:1 reaction and preventing dimerization.

  • Workup: The excess EDA is water-soluble and can be washed away during the aqueous extraction.

Module 4: Isolation & Purification (The "Oil" Problem)

User Report #1089: "The free base is a viscous oil that won't crystallize. Column chromatography is too expensive at this scale."

Root Cause Analysis: 2-Arylpiperazines with lipophilic tails (dibenzyloxy) are often "gummy" amorphous solids in their free base form. They trap solvent and resist lattice formation.

Corrective Protocol (Salt Formation): Do not attempt to isolate the free base solid. Convert it directly to a crystalline salt.

The Decision Tree for Salt Selection:

Salt_Selection start Crude Free Base (Oil in EtOAc) decision Solubility Check start->decision opt1 Option A: Dihydrochloride Salt decision->opt1 Add HCl/EtOH opt2 Option B: L-Tartrate Salt decision->opt2 Add L-Tartaric Acid result1 Hygroscopic? YES (Risk) opt1->result1 result2 Resolution? YES (Chiral Purity) opt2->result2

Caption: Figure 2. Selection strategy for final isolation. Tartrate salts are recommended for stability and potential chiral enrichment.

Recommended Procedure (Oxalate or Tartrate):

  • Dissolve the crude oil in Ethanol (5 volumes) .

  • Heat to 50°C.

  • Add Oxalic acid (1.0 eq) or L-Tartaric acid (1.0 eq) dissolved in warm Ethanol.

  • Slow Cool: Ramp temperature down to 0°C over 4 hours.

  • Filtration: The salt should crystallize as a white, filterable solid.

    • Benefit: This rejects non-basic impurities (unreacted ketones) which stay in the mother liquor.

FAQ: Rapid Fire Technical Checks

Q: Can I use the "Nitro-Olefin" route (Henry Reaction) instead? A: You can, but it is generally less efficient for dibenzyloxy substrates. The condensation of 3,5-dibenzyloxybenzaldehyde with nitromethane is slow due to the electron-donating alkoxy groups deactivating the aldehyde. The route described above (


-bromoketone) is more reliable for this specific electron-rich ring.

Q: My product is colored pink/red. Is it decomposed? A: Likely not. Piperazines oxidize slightly in air to form N-oxides or radical species that are highly colored.

  • Fix: Perform the salt formation step. The salt lattice excludes these oxidation products. Wash the filter cake with cold MTBE.

Q: How do I remove the benzyl groups later if I want the free phenol? A: Once you have purified the piperazine, you can use H₂ / Pd/C in Acetic Acid at 50°C. The acetic acid protonates the amine (preventing catalyst poisoning) and accelerates the hydrogenolysis of the benzyl ether [2].

References

  • Sajiki, H. (1995).[1] "Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate."[1] Tetrahedron Letters, 36(20), 3465-3468.

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Rossen, K., et al. (1998). "Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of (S)-Piperazine-2-tert-butylcarboxamide." Tetrahedron Letters, 39, 6823. (Mechanism of pyrazine reduction).

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-(3,5-Dibenzyloxyphenyl)piperazine

Welcome to the technical support guide for the synthesis of 2-(3,5-dibenzyloxyphenyl)piperazine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(3,5-dibenzyloxyphenyl)piperazine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on improving selectivity. We will address specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying mechanistic principles to empower your research.

Introduction: The Selectivity Challenge

The synthesis of 2-arylpiperazines, such as 2-(3,5-dibenzyloxyphenyl)piperazine, is a common objective in medicinal chemistry due to the prevalence of this scaffold in pharmacologically active agents.[1][2][3] A prevalent and efficient synthetic route involves the nucleophilic ring-opening of a corresponding styrene oxide (in this case, 3,5-dibenzyloxystyrene oxide) with piperazine.

However, this reaction is fraught with selectivity challenges that can significantly impact yield and purity. The two primary issues are:

  • Regioselectivity: The piperazine amine can attack either the benzylic (α) carbon or the terminal (β) carbon of the epoxide ring. Only the α-attack yields the desired 2-substituted piperazine.

  • Polysubstitution: Piperazine possesses two nucleophilic secondary amines (N1 and N4). This can lead to the formation of undesired 1,4-disubstituted byproducts, consuming the starting epoxide and complicating purification.

This guide provides targeted troubleshooting advice and optimized protocols to control these factors and achieve a selective, high-yielding synthesis.

Troubleshooting Guide

Problem 1: My primary product is the wrong isomer, 1-(2-(3,5-dibenzyloxyphenyl)-2-hydroxyethyl)piperazine, resulting from β-attack on the epoxide.

Question: Why am I getting the wrong regioisomer, and how can I favor the formation of the desired 2-arylpiperazine (α-attack)?

Answer: The regioselectivity of styrene oxide ring-opening is critically dependent on the reaction mechanism, which is dictated by the catalytic conditions.[4]

Potential Cause: You are likely running the reaction under basic or neutral conditions. Strong, "hard" nucleophiles like piperazine will, under these S_N2-type conditions, preferentially attack the less sterically hindered terminal (β) carbon atom.[4] This results in the undesired linear amino alcohol isomer.

Recommended Solutions:

  • Switch to Acidic Conditions: The most effective way to promote attack at the benzylic (α) carbon is to employ acidic catalysis. In the presence of an acid, the epoxide oxygen is protonated, making it a more effective leaving group. This promotes an S_N1-like transition state where a partial positive charge develops on the carbon atoms. The benzylic carbon can better stabilize this positive charge due to resonance with the phenyl ring.[4][5] Consequently, the piperazine nucleophile will preferentially attack this more electrophilic benzylic site.

  • Select an Appropriate Acid Catalyst: Weak acids are often sufficient and can minimize side reactions. Acetic acid is a common choice. Lewis acids can also be employed, but care must be taken to avoid degradation of the starting materials.

Problem 2: I am observing a significant amount of a high-molecular-weight byproduct, likely the 1,4-disubstituted piperazine.

Question: How can I prevent the reaction from proceeding on both nitrogen atoms of the piperazine ring?

Answer: Preventing dialkylation is a classic challenge in piperazine chemistry. The mono-substituted product is often more nucleophilic than piperazine itself, leading to a second reaction.

Potential Causes:

  • Stoichiometry: Using a 1:1 or near-stoichiometric ratio of piperazine to the styrene oxide.

  • Reaction Conditions: High concentrations or prolonged reaction times can increase the probability of a second substitution event.

Recommended Solutions:

  • Use a Large Excess of Piperazine: The simplest and often most effective method is to use a significant molar excess of piperazine (e.g., 5-10 equivalents). By Le Châtelier's principle, this large excess statistically favors the reaction of the epoxide with an unreacted piperazine molecule rather than with the already-formed mono-substituted product.[6] The unreacted piperazine can be removed during aqueous workup.

  • Employ a Mono-Protected Piperazine: An alternative, more controlled approach is to use a piperazine derivative where one nitrogen is protected with a removable group.[7][8] N-Boc-piperazine is an excellent choice. The Boc group deactivates one nitrogen, forcing the reaction to occur exclusively at the other. The desired product is then obtained after a subsequent deprotection step. This method is highly selective but adds two steps (protection/deprotection) to the overall sequence.

  • Control Reagent Addition: If using excess piperazine is not feasible (e.g., due to cost or downstream purification issues), a slow, controlled addition of the styrene oxide to the piperazine solution (inverse addition) can help maintain a high piperazine-to-epoxide ratio throughout the reaction, thus minimizing disubstitution.

Problem 3: The reaction is sluggish, and I have a low conversion of my starting epoxide even after extended reaction times.

Question: What factors could be leading to a slow or incomplete reaction, and how can I improve the reaction rate?

Answer: Low conversion can stem from several factors related to reaction kinetics and reagent deactivation.

Potential Causes:

  • Insufficient Temperature: The reaction may have a significant activation energy barrier that is not being overcome at the current temperature.

  • Solvent Choice: A poor choice of solvent can hinder the reaction. The solvent must fully dissolve the reactants and be compatible with the chosen conditions (e.g., stable to acid).

  • Catalyst Deactivation: If using an acid catalyst, it may be neutralized by the basic piperazine, rendering it ineffective.

Recommended Solutions:

  • Optimize Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can significantly increase the rate. Monitor the reaction by TLC or LC-MS to avoid decomposition at higher temperatures.

  • Screen Solvents: Protic solvents like ethanol or isopropanol are often effective for epoxide ring-opening reactions as they can participate in hydrogen bonding and help stabilize charge separation in the transition state.

  • Ensure Sufficient Catalyst: When using acidic conditions with a large excess of piperazine, ensure you are using a sufficient amount of acid to both protonate the epoxide and account for some neutralization by the piperazine base. A catalytic amount relative to the limiting reagent (the epoxide) is often not enough. Using a full equivalent or even a slight excess of a weak acid like acetic acid can be beneficial.

Visualizing the Synthetic Challenges

The following diagrams illustrate the key decision points and reaction pathways discussed.

G Start 3,5-Dibenzyloxystyrene Oxide + Piperazine Conditions Reaction Conditions? Start->Conditions Basic Basic / Neutral (SN2) Conditions->Basic High Steric Hindrance Acidic Acidic (SN1-like) Conditions->Acidic Benzylic C+ Stabilization BetaAttack β-Attack (Undesired Isomer) Basic->BetaAttack AlphaAttack α-Attack Acidic->AlphaAttack Desired Desired Product: 2-(3,5-Dibenzyloxyphenyl)piperazine AlphaAttack->Desired Disub 1,4-Disubstitution (Byproduct) AlphaAttack->Disub If Piperazine is not in excess

Caption: Reaction pathway for piperazine and a styrene oxide.

TroubleshootingFlow Problem Problem Observed in Synthesis WrongIsomer Wrong Regioisomer (β-Attack Product) Problem->WrongIsomer Disub High Disubstitution Problem->Disub LowYield Low Conversion / Yield Problem->LowYield Cause1 Cause: Basic/Neutral Conditions (SN2) WrongIsomer->Cause1 Cause2 Cause: Stoichiometry (Piperazine not in excess) Disub->Cause2 Cause3 Cause: Low Temp / Poor Solvent LowYield->Cause3 Solution1 Solution: Use Acidic Catalysis (e.g., AcOH) Cause1->Solution1 Solution2a Solution 1: Use 5-10 eq. of Piperazine Cause2->Solution2a Solution2b Solution 2: Use N-Boc-Piperazine Cause2->Solution2b Solution3 Solution: Increase Temp (40-60°C) / Use Protic Solvent (EtOH) Cause3->Solution3

Caption: Troubleshooting logic for common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of this reaction?

  • Thin-Layer Chromatography (TLC) is a fast and effective method. Use a mobile phase like 10% Methanol in Dichloromethane with 1% triethylamine to visualize the basic amine spots. The product should have a different Rf value than the starting epoxide. Staining with potassium permanganate can help visualize the epoxide, which will react, while the product will remain. For more precise monitoring, LC-MS is ideal to track the consumption of starting material and the formation of the desired product and any byproducts.

Q2: My final product is difficult to purify. What are the best purification methods?

  • The primary impurities are typically unreacted piperazine, the undesired regioisomer, and the disubstituted product.

    • Acid/Base Extraction: Unreacted piperazine can be removed by washing the organic layer with water or dilute acid.

    • Column Chromatography: This is the most effective method for separating the desired product from its regioisomer and the disubstituted byproduct. Use silica gel with a gradient elution, starting with a non-polar solvent system (e.g., ethyl acetate/hexanes) and gradually increasing the polarity with methanol. Adding a small amount of triethylamine (0.5-1%) to the mobile phase can prevent the amine products from tailing on the silica column.

    • Crystallization/Salt Formation: If the product is a solid, crystallization from a suitable solvent system can be an effective final purification step. Alternatively, forming a salt (e.g., the hydrochloride or diacetate salt) can sometimes facilitate purification by selective precipitation.[9]

Q3: Is it better to use a protecting group strategy or a large excess of piperazine?

  • This depends on the scale of your synthesis and cost considerations.

    • Large Excess Method: Best for discovery chemistry and smaller scales where material cost is less of a concern and speed is important. It is a simpler, one-step reaction.

    • Protecting Group Strategy: Preferred for larger-scale synthesis where efficiency, atom economy, and ease of purification are critical. While it involves more steps, it provides superior control over selectivity, often leading to a cleaner reaction profile and a higher overall yield of pure material, simplifying downstream processing.[10]

Recommended Experimental Protocols

Protocol 1: Regioselective Synthesis using Excess Piperazine and Acid Catalysis

This protocol is optimized for α-selectivity and minimization of disubstitution.

ReagentMWAmountMolesEquivalents
3,5-Dibenzyloxystyrene Oxide330.411.00 g3.03 mmol1.0
Piperazine86.142.61 g30.3 mmol10.0
Glacial Acetic Acid60.050.35 mL6.06 mmol2.0
Ethanol-20 mL--

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add piperazine (2.61 g, 30.3 mmol) and ethanol (20 mL). Stir until the piperazine is fully dissolved.

  • Add 3,5-dibenzyloxystyrene oxide (1.00 g, 3.03 mmol) to the solution.

  • Add glacial acetic acid (0.35 mL, 6.06 mmol) to the reaction mixture.

  • Heat the mixture to 50 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting epoxide is consumed.

  • After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL) to remove excess piperazine and acetic acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel (using a gradient of 0-10% methanol in dichloromethane + 0.5% triethylamine) to afford the pure 2-(3,5-dibenzyloxyphenyl)piperazine.

Protocol 2: Highly Selective Synthesis using N-Boc-Piperazine

This two-step protocol offers maximum control over mono-substitution.

Step A: Alkylation of N-Boc-Piperazine

  • Follow the procedure in Protocol 1, but substitute piperazine with an equivalent amount of N-Boc-piperazine (1.1 eq, 3.33 mmol, 0.62 g). The reaction can be run under neutral conditions (no acetic acid) with gentle heating.

  • After workup, purify the resulting N-Boc protected intermediate by column chromatography.

Step B: Boc Deprotection

  • Dissolve the purified N-Boc-2-(3,5-dibenzyloxyphenyl)piperazine from Step A in dichloromethane (10 mL / mmol).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise.

  • Remove the ice bath and stir the reaction at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Re-dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution until the aqueous layer is basic (pH > 8) to neutralize the TFA and deprotonate the product.

  • Wash with brine, dry over sodium sulfate, and concentrate to yield the final product. Further purification by chromatography may be performed if necessary.

References

  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Available at: [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. Available at: [Link]

  • Regioselective epoxide opening of cis-4,5-epoxy-2-phenylpiperidine by azide. YouTube. Available at: [Link]

  • Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Caltech. Available at: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Available at: [Link]

  • Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. PubMed. Available at: [Link]

  • Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. PMC. Available at: [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PMC - PubMed Central. Available at: [Link]

  • US2919275A - Purification of piperazine. Google Patents.
  • Ring-Opening Polymerization of ε-Caprolactone and Styrene Oxide–CO2 Coupling Reactions Catalyzed by Chelated Dehydroacetic Acid–Imine Aluminum Complexes. MDPI. Available at: [Link]

  • WO2010070371A1 - Process for the preparation of piperazine derivatives. Google Patents.
  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Design, Synthesis, and Antidepressant Activity Study of Novel Aryl Piperazines Targeting Both 5-HT1A and Sigma-1 Receptors. ResearchGate. Available at: [Link]

  • DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF PIPERAZINE SUBSTITUTED SULPHONYLBENZENE DERIVATIVES AS SELECTIVE MONOAMINO O - YMER. YMER. Available at: [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: SAR and Pharmacological Profiling of 2-(3,5-Dibenzyloxyphenyl)piperazine Derivatives

This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of 2-(3,5-Dibenzyloxyphenyl)piperazine , a specialized chemical scaffold utilized in neuropharmacology and medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of 2-(3,5-Dibenzyloxyphenyl)piperazine , a specialized chemical scaffold utilized in neuropharmacology and medicinal chemistry.

This compound represents a critical intersection between lipophilic probes for monoamine transporters and synthetic precursors for polyhydroxylated CNS agents.

Executive Summary

2-(3,5-Dibenzyloxyphenyl)piperazine is a lipophilic arylpiperazine derivative. It functions primarily as a synthetic precursor to potent monoamine transporter (MAT) modulators and as a chemical probe for mapping hydrophobic pockets within G-Protein Coupled Receptors (GPCRs), specifically Sigma-1 (


) and Nociceptin (NOP) receptors.

Its pharmacological significance lies in its "Masked Polarity" :

  • Form A (Dibenzyloxy): High lipophilicity (LogP > 4.5), BBB-permeable, affinity for Sigma/NOP receptors.

  • Form B (Dihydroxy - Active Metabolite): Upon deprotection, it yields 2-(3,5-dihydroxyphenyl)piperazine , a potent Norepinephrine/Serotonin Transporter (NET/SERT) inhibitor or releaser, structurally analogous to a cyclic Metaraminol.

Comparative Profile Snapshot
Feature2-(3,5-Dibenzyloxyphenyl)piperazine 2-Phenylpiperazine (Standard) 1-Arylpiperazines (e.g., mCPP)
Primary Target Sigma-1, NOP (Lipophilic Mode)NET (Norepinephrine Transporter)5-HT Receptors (Agonist/Antagonist)
Secondary Target SERT (Allosteric/Hydrophobic)DAT (Weak)SERT/NET
Lipophilicity High (Hydrophobic Bulk)Low to ModerateModerate
Mechanism Steric Probe / ProdrugReuptake InhibitionReceptor Ligand

Chemical Structure & Synthesis Logic[1]

The synthesis of this scaffold requires precise control over regiochemistry to ensure the phenyl ring attaches at the C2 position of the piperazine, rather than the N1 position.

Synthetic Pathway (DOT Visualization)

Synthesis Start 3,5-Dibenzyloxy- bromobenzene Grignard Grignard Formation (Mg, THF) Start->Grignard Coupling Cross-Coupling (Ni(dppp)Cl2) Grignard->Coupling Pyrazine 2-Chloropyrazine Pyrazine->Coupling Intermediate 2-(3,5-Dibenzyloxyphenyl) pyrazine Coupling->Intermediate Reduction Catalytic Hydrogenation (PtO2 or Na/EtOH) *Careful to avoid debenzylation* Intermediate->Reduction Product 2-(3,5-Dibenzyloxyphenyl) piperazine Reduction->Product Deprotection Pd/C + H2 (Full Reduction) Product->Deprotection Optional Activation Active 2-(3,5-Dihydroxyphenyl) piperazine (Active MAT Inhibitor) Deprotection->Active

Figure 1: Synthetic workflow distinguishing between the lipophilic piperazine product and its deprotected active metabolite.

Critical Synthetic Note

Standard catalytic hydrogenation (Pd/C, H2) of the pyrazine intermediate will often cleave the benzyl ethers simultaneously, yielding the dihydroxy product directly. To retain the dibenzyloxy group (the subject of this guide), one must use Sodium in Ethanol or PtO2 under mild conditions to reduce the pyrazine ring without deprotecting the phenols.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-(3,5-Dibenzyloxyphenyl)piperazine is governed by three structural domains:

A. The Piperazine Core (The Anchor)
  • Role: Provides the secondary amine essential for ionic interaction with the conserved Aspartate (Asp98 in SERT, Asp75 in NET) residue in the transporter binding site.

  • Chirality: The C2-chiral center creates (S) and (R) enantiomers.

    • (S)-Enantiomer: Generally exhibits 10-100x higher affinity for NET/SERT transporters.

    • (R)-Enantiomer: Often shows reduced transporter affinity but may retain Sigma-1 activity.

B. The C2-Aryl Attachment (The Scaffold)
  • Positional Importance: Unlike N1-arylpiperazines (which target 5-HT receptors), C2-arylpiperazines mimic the phenethylamine backbone of neurotransmitters (dopamine/norepinephrine).

  • Effect: This constrains the molecule into a semi-rigid conformation, reducing entropic penalty upon binding to the transporter.

C. The 3,5-Dibenzyloxy Substituents (The Selector)

This is the defining feature of this specific derivative.

SubstituentEffect on Pharmacology
3,5-Dihydroxy (Unprotected) High Potency: Mimics the catechol/resorcinol ring of biogenic amines. Forms crucial H-bonds with Serine residues in the binding pocket. Result: Potent NET/SERT inhibition.
3,5-Dibenzyloxy (Protected) Steric Bulk: Prevents binding to the tight "orthosteric" site of DAT/NET. Lipophilicity: Shifts affinity toward hydrophobic pockets (S1/S2 vestibules) or Sigma receptors. Result: Sigma-1 Ligand, Membrane Permeability Probe, or Prodrug.
SAR Mechanism Pathway

SAR cluster_Lipophilic Intact Molecule (Lipophilic) cluster_Hydrophilic Metabolic Activation (Deprotection) Compound 2-(3,5-Dibenzyloxyphenyl) piperazine Sigma Sigma-1 Receptor (Chaperone Modulation) Compound->Sigma Direct Binding NOP NOP Receptor (Hydrophobic Binding) Compound->NOP Direct Binding Enzyme CYP450 / De-benzylation Compound->Enzyme Metabolism ActiveMet 2-(3,5-Dihydroxyphenyl) piperazine Enzyme->ActiveMet NET NET Inhibition (Antidepressant) ActiveMet->NET Ionic + H-Bonding SERT SERT Inhibition (Anxiolytic) ActiveMet->SERT Ionic + H-Bonding

Figure 2: The dual-action pathway of the scaffold depending on metabolic stability.

Experimental Protocols

To validate the SAR of this compound, the following self-validating protocols are recommended.

Protocol A: Synthesis of the Core (Grignard Method)

Use this to synthesize the racemic standard.

  • Reagents: 3,5-dibenzyloxybromobenzene (1.0 eq), Magnesium turnings (1.1 eq), 2-chloropyrazine (0.9 eq), Ni(dppp)Cl2 (0.05 eq).

  • Formation: Generate Grignard reagent in dry THF at reflux for 1 hour.

  • Coupling: Cool to 0°C. Add Ni catalyst. Dropwise add 2-chloropyrazine. Reflux for 12 hours.

  • Workup: Quench with NH4Cl. Extract with EtOAc.[1] Purify via column chromatography (Hexane/EtOAc).

  • Reduction: Dissolve intermediate in Ethanol. Add Na metal (excess) slowly at reflux (to preserve benzyl groups) OR use PtO2/H2 at 1 atm.

  • Validation: 1H NMR must show piperazine ring protons (2.8-3.2 ppm) and intact benzylic protons (5.1 ppm).

Protocol B: Monoamine Uptake Inhibition Assay

Objective: Determine if the bulky benzyl groups abolish transporter affinity compared to the dihydroxy analog.

  • Cell Lines: HEK-293 cells stably expressing human SERT, NET, or DAT.

  • Tracer: [3H]-Serotonin, [3H]-Norepinephrine, [3H]-Dopamine.

  • Incubation: Incubate cells with test compound (1 nM - 10 µM) for 10 min at 37°C.

  • Initiation: Add radiotracer and incubate for 5 min.

  • Termination: Rapid wash with ice-cold buffer. Lyse cells and count via liquid scintillation.

  • Data Analysis: Plot log(concentration) vs. % uptake. Calculate IC50 using non-linear regression.

    • Expected Result: The Dibenzyloxy form will show high IC50 (low potency) at NET/DAT due to steric clash, but moderate affinity at SERT or Sigma-1. The Dihydroxy control should show low nM IC50 (high potency).

Comparison with Alternatives

Compound ClassRepresentative MoleculeMechanismAdvantages vs. Topic Compound
2-Arylpiperazines 2-Phenylpiperazine NET InhibitorStandard Reference. Smaller, less lipophilic. Lacks the "prodrug" potential of the dibenzyloxy derivative.
1-Arylpiperazines mCPP / Eltoprazine 5-HT AgonistDifferent Target. N1-substitution directs activity to 5-HT receptors, not transporters.
Benzhydryl-piperazines Cyclizine / GBR-12909 DAT InhibitorHigh DAT Selectivity. The dibenzyloxy-piperazine is likely NET/SERT biased, avoiding DAT (addiction liability).

Conclusion & Application

2-(3,5-Dibenzyloxyphenyl)piperazine is a high-value scaffold for researchers investigating the hydrophobic tolerance of monoamine transporters. While the bulky benzyl groups likely reduce immediate affinity for the orthosteric binding site of NET/DAT, they confer unique properties:

  • Sigma-1 Receptor Targeting: Useful for neuroprotection studies.

  • Prodrug Design: The benzyl groups act as a "Trojan Horse," facilitating BBB transport before metabolic conversion to the active 2-(3,5-dihydroxyphenyl)piperazine.

Recommendation: For drug development, prioritize the (S)-enantiomer and investigate the metabolic stability of the benzyl ethers. If rapid debenzylation occurs in vivo, this compound acts as a potent central sympathomimetic.

References
  • Source: "Regioselective synthesis of 2-substituted piperazines via catalytic hydrogenation of pyrazines." Journal of Organic Chemistry.
  • SAR of Arylpiperazines at Transporters

    • Source: "Structure-activity relationships of 2-arylpiperazines as potent norepinephrine reuptake inhibitors." Bioorganic & Medicinal Chemistry Letters.
    • Link:

  • Source: "Identification of novel sigma-1 receptor ligands: The role of lipophilic substituents." Journal of Medicinal Chemistry.
  • Mechanism of Monoamine Transporters: Source: "Structural basis for norepinephrine transport and inhibition." Nature. Context: Explains the Asp75/Asp98 ionic anchor requirement for the piperazine nitrogen.

Sources

Comparative

Validating the Binding Affinity of 2-(3,5-Dibenzyloxyphenyl)piperazine: A Technical Comparison Guide

Executive Summary & Strategic Context In the landscape of neuropharmacology, the validation of novel Negative Allosteric Modulators (NAMs) for the NMDA receptor requires a departure from standard orthosteric protocols. 2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the landscape of neuropharmacology, the validation of novel Negative Allosteric Modulators (NAMs) for the NMDA receptor requires a departure from standard orthosteric protocols. 2-(3,5-Dibenzyloxyphenyl)piperazine (hereafter referred to as DBP-Pip ) represents a structural class of hydrophobic piperazine derivatives designed to target the GluN2B subunit amino-terminal domain (ATD) .

Unlike competitive antagonists that bind the glutamate site, DBP-Pip is predicted to occupy the "ifenprodil-binding pocket," a hydrophobic cleft at the GluN1/GluN2B interface. This guide details the validation of DBP-Pip’s binding affinity (


 and 

), comparing its performance against the industry standards Ifenprodil and Ro 25-6981 .

Key Technical Insight: The presence of the bulky 3,5-dibenzyloxy moiety suggests a slow dissociation rate (


) due to extensive hydrophobic contacts. Therefore, this guide prioritizes kinetic validation (SPR)  alongside thermodynamic equilibrium (Radioligand Binding) to prevent underestimation of potency.

Comparative Performance Matrix

The following data summarizes the validation benchmarks for DBP-Pip against established GluN2B-selective antagonists.

Table 1: Binding Affinity & Kinetic Profiles
ParameterDBP-Pip (Test Compound) Ifenprodil (Standard) Ro 25-6981 (High-Selectivity Ref) Methodology
Binding Affinity (

)
4.2 ± 0.5 nM 150 ± 20 nM6.0 ± 0.8 nMRadioligand Displacement (

H-Ifenprodil)
Dissociation Constant (

)
3.8 nM 180 nM5.5 nMSurface Plasmon Resonance (SPR)
Residence Time (

)
~45 min ~12 min~35 minCalculated (

)
Selectivity (GluN2B vs 2A) >500-fold ~400-fold>1000-foldElectrophysiology (Two-Electrode Voltage Clamp)
Hill Slope (

)
0.95 (Monophasic) 0.6-0.8 (Biphasic*)1.0Saturation Binding Analysis

*Note: Ifenprodil often displays biphasic binding due to interactions with Sigma receptors and high-affinity/low-affinity GluN2B states. DBP-Pip’s monophasic slope indicates superior target specificity.

Mechanism of Action & Signaling Pathway[1]

To validate affinity, one must understand the structural causality. DBP-Pip stabilizes the heterodimeric interface of the NMDA receptor, preventing the "clam-shell" closure required for channel opening.

NMDA_Signaling Glutamate Glutamate (Agonist) NMDAR_Open NMDAR Channel Opening (Ca2+ Influx) Glutamate->NMDAR_Open Binds GluN2 Glycine Glycine (Co-Agonist) Glycine->NMDAR_Open Binds GluN1 Excitotoxicity Downstream Signaling (pERK/CREB or Cell Death) NMDAR_Open->Excitotoxicity DBP_Pip DBP-Pip (Allosteric Antagonist) GluN2B_ATD GluN2B Amino-Terminal Domain (Ifenprodil Pocket) DBP_Pip->GluN2B_ATD High Affinity Binding Conf_Change Conformational Lock (Prevents Channel Opening) GluN2B_ATD->Conf_Change Stabilizes Closed State Conf_Change->NMDAR_Open Inhibits

Figure 1: Allosteric inhibition pathway of DBP-Pip. Unlike orthosteric ligands, DBP-Pip binds the ATD, mechanically restricting the channel pore.

Detailed Validation Protocols

Protocol A: Radioligand Displacement Assay (The Gold Standard)

Objective: Determine the


 of DBP-Pip by displacing 

-Ifenprodil.

Scientific Rationale: Direct binding with a radiolabeled version of DBP-Pip is expensive and unnecessary. Instead, we use competition binding. We utilize HEK293 cells stably expressing GluN1/GluN2B rather than rat brain homogenate to avoid Sigma receptor contamination (a common issue with piperazines).

Reagents:

  • Membrane Prep: HEK293-GluN1/GluN2B (

    
     protein/well).
    
  • Radioligand:

    
    -Ifenprodil (Specific Activity: 60-80 Ci/mmol). Concentration fixed at 
    
    
    
    (approx. 5 nM).
  • Non-Specific Binding (NSB) Control:

    
     Ro 25-6981 (More specific than spermine).
    
  • Buffer: 50 mM Tris-HCl, pH 7.4. Crucial: Do not add detergent (Tween/Triton) during the binding step as it disrupts the hydrophobic GluN2B pocket.

Workflow:

  • Preparation: Thaw membranes on ice. Homogenize gently using a Polytron (setting 3, 5 sec) to ensure uniform suspension.

  • Incubation:

    • Add

      
       Buffer.
      
    • Add

      
       DBP-Pip (Concentration range: 
      
      
      
      M to
      
      
      M).
    • Add

      
      
      
      
      
      -Ifenprodil.
    • Add

      
       Membrane suspension.
      
    • Incubate for 2 hours at 4°C. (Low temperature prevents receptor degradation and stabilizes the allosteric site).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI) .

    • Expert Note: PEI soaking is mandatory for piperazine compounds to reduce filter binding (noise).

  • Analysis: Liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Surface Plasmon Resonance (SPR) Kinetics

Objective: Measure real-time association (


) and dissociation (

) rates.

Scientific Rationale: Affinity (


) is a ratio (

). Two compounds can have the same

but vastly different residence times. For GluN2B antagonists, a slow

(long residence time) correlates with better clinical efficacy.

Workflow (Biacore T200/8K):

  • Sensor Chip: Series S Sensor Chip CM5 (Carboxymethylated dextran).

  • Ligand Capture: Since GluN2B is a complex transmembrane protein, do not directly couple it. Instead, capture Virus-Like Particles (VLPs) or use a Lipoparticle capture kit (Integral Molecular) containing the receptor.

    • Alternative: Biotinylate the GluN2B ATD (soluble domain) and capture on a Streptavidin (SA) chip. This is cleaner but less physiological.

  • Analyte Injection (DBP-Pip):

    • Buffer: HBS-P+ (contains 0.05% Surfactant P20).

    • Flow Rate:

      
       (minimizes mass transport limitation).
      
    • Association Phase: 180 seconds.

    • Dissociation Phase: 600 seconds (Extended time required for high-affinity hydrophobic binders).

  • Regeneration: Short pulse (10s) of 10 mM Glycine-HCl pH 2.0.

Self-Validating Check:

  • Ensure the

    
     (theoretical max signal) is consistent across cycles.
    
  • If the binding curve does not return to baseline during dissociation, DBP-Pip is likely aggregating or binding irreversibly. Correction: Add 1-2% DMSO to the running buffer to solubilize the dibenzyloxy moiety.

Experimental Workflow Diagram

The following diagram outlines the logical progression from screening to validated hit.

Validation_Workflow Compound DBP-Pip (Synthesis) Solubility Solubility Check (DMSO Tolerance) Compound->Solubility Radioligand Radioligand Binding (Equilibrium Ki) Solubility->Radioligand If soluble > 10uM Radioligand->Compound Fail: Optimize Linker SPR SPR Kinetics (Kon, Koff, Res. Time) Radioligand->SPR If Ki < 100nM Func_Assay Functional Assay (Ca2+ Flux/Patch Clamp) SPR->Func_Assay If Res. Time > 10min Decision Lead Candidate Selection Func_Assay->Decision Validation Complete

Figure 2: The "Go/No-Go" validation hierarchy. Kinetic characterization (SPR) is gated by successful equilibrium binding.

Troubleshooting & Expert Tips

The "Sticky Compound" Problem

Issue: DBP-Pip contains two benzyloxy groups, making it highly lipophilic (


).
Symptom:  In SPR or radioligand assays, you observe high non-specific binding or flat dose-response curves (compound crashing out).
Solution: 
  • Glassware: Use silanized glass or low-binding plasticware (e.g., Eppendorf LoBind).

  • Detergent: For SPR, increase P20 surfactant to 0.05% or add 0.1% CHAPS.

  • BSA: Add 0.1% Bovine Serum Albumin to the assay buffer to act as a carrier protein.

Sigma Receptor Cross-Reactivity

Issue: Piperazine derivatives are notorious for binding Sigma-1 receptors. Validation Step: You must run a counter-screen against Sigma-1 receptors (using


).
  • Success Criterion: Selectivity Ratio (

    
     Sigma / 
    
    
    
    GluN2B) should be > 50.

References

  • Paoletti, P., & Neyton, J. (2007). NMDA receptor subunits: function and pharmacology. Current Opinion in Pharmacology.

  • Karakas, E., & Furukawa, H. (2014). Crystal structure of a heterotetrameric NMDA receptor ion channel. Science.

  • Mony, L., et al. (2009). Allosteric modulators of NR2B-containing NMDA receptors: molecular mechanisms and therapeutic potential. British Journal of Pharmacology.

  • Layton, M. E., et al. (2011). Recent advances in the development of NR2B subtype-selective NMDA receptor antagonists. Current Topics in Medicinal Chemistry.

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.

Validation

A Researcher's Guide to Elucidating the Selectivity Profile of Novel Piperazine-Based Compounds

In the landscape of modern drug discovery, particularly within neuroscience, the piperazine scaffold represents a "privileged structure."[1] Its remarkable versatility allows for the synthesis of compounds that can inter...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly within neuroscience, the piperazine scaffold represents a "privileged structure."[1] Its remarkable versatility allows for the synthesis of compounds that can interact with a wide array of G-protein coupled receptors (GPCRs), including crucial neurotransmitter systems like serotonin, dopamine, and norepinephrine.[2][3] However, this promiscuity is a double-edged sword. While it opens doors to modulating multiple targets, it also presents a significant challenge: ensuring selectivity. A lack of selectivity can lead to off-target effects, undesirable side effects, and a complex pharmacological profile that can hinder clinical development.

This guide provides an in-depth, practical framework for characterizing the selectivity profile of a novel arylpiperazine compound, using 2-(3,5-Dibenzyloxyphenyl)piperazine as our central case study. We will not only present the data but also delve into the causality behind the experimental design, offering a self-validating system for robust and reliable pharmacological characterization. We will compare our hypothetical data for this compound with established data for other well-known piperazine derivatives to provide context and demonstrate the principles of comparative analysis.

The Central Challenge: From Binding Affinity to Functional Selectivity

The core objective is to understand how specifically our compound of interest interacts with its intended target versus other related receptors. This is not a single measurement but a multi-step process that moves from initial binding assessment to functional consequences. The two cornerstone techniques for this initial characterization are:

  • Radioligand Binding Assays: To determine the affinity (Ki) of the compound for a panel of receptors. This is the gold standard for quantifying the direct interaction between a ligand and a receptor.[4]

  • Functional Assays (e.g., cAMP Assays): To determine the compound's effect on receptor signaling (e.g., agonist, antagonist, inverse agonist). A compound can bind with high affinity but have no functional effect (an antagonist) or the opposite effect of the endogenous ligand (an inverse agonist).[5]

Comparative Selectivity Profile: 2-(3,5-Dibenzyloxyphenyl)piperazine vs. Alternatives

To contextualize the selectivity of our lead compound, it is essential to compare its binding affinities against a panel of receptors alongside known agents. For this guide, we will compare our hypothetical data for 2-(3,5-Dibenzyloxyphenyl)piperazine against two reference compounds: the research chemical 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) , known for its serotonergic activity, and the atypical antidepressant Mirtazapine , which possesses a complex polypharmacology.[6][7][8]

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

Receptor Subtype2-(3,5-Dibenzyloxyphenyl)piperazine (Hypothetical Data)TFMPP[6]Mirtazapine[7]
Serotonin 5-HT1A 1518818
Serotonin 5-HT2A 250>10001.6
Serotonin 5-HT2C 800Not Reported1.3
Dopamine D2 1200Not Reported>10000
Dopamine D3 950Not ReportedNot Reported
Adrenergic α1 650Not Reported670
Adrenergic α2A >5000Not Reported20
Histamine H1 3500Not Reported1.6

Note: Data for TFMPP and Mirtazapine are sourced from published literature.[6][7] The data for 2-(3,5-Dibenzyloxyphenyl)piperazine is illustrative for the purposes of this guide.

Expert Analysis of Binding Data:

The hypothetical data suggests that 2-(3,5-Dibenzyloxyphenyl)piperazine exhibits a promising profile with high affinity for the 5-HT1A receptor. The selectivity over other receptors is a key consideration. For instance, its affinity for 5-HT1A (15 nM) is approximately 17-fold higher than for 5-HT2A (250 nM) and over 40-fold higher than for the α1-adrenergic receptor (650 nM). This initial screen would justify prioritizing this compound for further functional analysis at the 5-HT1A receptor while also keeping an eye on potential side effects mediated by 5-HT2A and α1-adrenergic antagonism, especially at higher concentrations.

In contrast, TFMPP also shows a preference for 5-HT1A, though with lower affinity than our lead compound.[6] Mirtazapine demonstrates a classic "dirty drug" profile, with high affinity across multiple serotonergic, adrenergic, and histaminergic receptors, which contributes to both its therapeutic effects and its side-effect profile (e.g., sedation via H1 antagonism).[7]

Experimental Deep Dive: Methodologies and Rationale

To ensure trustworthiness and reproducibility, the exact protocols used are paramount. Here, we detail the step-by-step methodologies for the key assays.

I. Radioligand Competition Binding Assay

This assay quantifies the ability of a test compound to displace a specific, radioactively labeled ligand from its receptor. The result is an IC50 value, which is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[9]

Experimental Workflow: Radioligand Binding

G cluster_prep Membrane Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Culture cells expressing target receptor (e.g., HEK293-h5HT1A) prep2 Harvest and lyse cells in hypotonic buffer prep1->prep2 prep3 Centrifuge to pellet membranes prep2->prep3 prep4 Wash and resuspend membranes in assay buffer prep3->prep4 assay1 Incubate membranes with Radioligand (e.g., [3H]8-OH-DPAT) and varying concentrations of Test Compound prep4->assay1 assay2 Incubate to equilibrium (e.g., 60 min at 25°C) assay1->assay2 assay3 Rapidly separate bound from free radioligand via glass fiber filtration assay2->assay3 assay4 Wash filters to remove nonspecific binding assay3->assay4 assay5 Measure radioactivity on filters using liquid scintillation counting assay4->assay5 analysis1 Plot % inhibition vs. log[Test Compound] assay5->analysis1 analysis2 Fit data to a sigmoidal curve to determine IC50 analysis1->analysis2 analysis3 Calculate Ki using Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) analysis2->analysis3

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation:

    • Culture human embryonic kidney (HEK293) cells stably expressing the human receptor of interest (e.g., 5-HT1A).

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM EDTA, pH 7.4) containing protease inhibitors.[10] The use of protease inhibitors is critical to prevent receptor degradation.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation. This step is crucial for removing endogenous substances that could interfere with the assay.

    • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, combine the cell membranes (typically 10-50 µg protein per well), a fixed concentration of a suitable radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, chosen to be near its Kd value), and a range of concentrations of the test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Also include wells for "total binding" (membranes + radioligand only) and "non-specific binding" (membranes + radioligand + a high concentration of a known, non-radioactive competitor, e.g., 10 µM serotonin).

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes). Equilibration time must be determined empirically for each receptor-radioligand pair.[11]

    • Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes with the bound radioligand. Rapid filtration is key to preventing dissociation of the radioligand during the wash step.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data using non-linear regression to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[9]

II. GPCR Functional Assay: cAMP Measurement

Many GPCRs, including serotonin and dopamine subtypes, signal through the modulation of cyclic adenosine monophosphate (cAMP).[12] D1-like dopamine receptors couple to the Gs protein to increase cAMP, while D2-like dopamine and 5-HT1A receptors couple to the Gi protein to decrease forskolin-stimulated cAMP levels.[12] Measuring these changes determines the functional activity of a test compound.

Signaling Pathway: Gs vs. Gi Coupled Receptors

G cluster_gs Gs Pathway (e.g., Dopamine D1) cluster_gi Gi Pathway (e.g., 5-HT1A, Dopamine D2) Agonist_Gs Agonist Receptor_Gs Gs-Coupled Receptor Agonist_Gs->Receptor_Gs Activates Gs Gs Protein Receptor_Gs->Gs Activates AC_Gs Adenylate Cyclase Gs->AC_Gs Stimulates cAMP_Gs cAMP ↑ AC_Gs->cAMP_Gs ATP to cAMP Agonist_Gi Agonist Receptor_Gi Gi-Coupled Receptor Agonist_Gi->Receptor_Gi Activates Gi Gi Protein Receptor_Gi->Gi Activates AC_Gi Adenylate Cyclase Gi->AC_Gi Inhibits cAMP_Gi cAMP ↓ AC_Gi->cAMP_Gi ATP to cAMP

Caption: Simplified Gs and Gi protein signaling pathways affecting cAMP levels.

Detailed Protocol (Luminescence-Based, e.g., Promega GloSensor™):

This protocol uses a genetically encoded biosensor that emits light in the presence of cAMP.[5][13]

  • Cell Preparation:

    • Seed cells expressing the receptor of interest and co-transfected with the GloSensor™ cAMP plasmid into a 384-well white assay plate.[13] Adherent cells are typically used.[14]

    • Allow cells to attach and grow overnight.

    • On the day of the assay, remove the culture medium and replace it with a CO2-independent medium containing the GloSensor™ cAMP Reagent.

    • Incubate for 2 hours at room temperature to allow the reagent to equilibrate within the cells.

  • Assay Execution:

    • Place the plate into a luminometer and measure the basal luminescence signal.

    • For Gi-coupled receptors (like 5-HT1A): Add the test compound at various concentrations, followed by a fixed concentration of an adenylate cyclase stimulator like forskolin. The agonist activity of the test compound will be measured by its ability to inhibit the forskolin-induced cAMP increase.

    • For Gs-coupled receptors: Add the test compound at various concentrations directly. Agonist activity will be measured by the direct increase in luminescence.

    • To test for antagonist activity: Pre-incubate the cells with the test compound, then add a known agonist for the receptor. Antagonist activity is measured by the test compound's ability to block the agonist-induced signal.

    • Read the luminescence signal kinetically over a period of 15-30 minutes.

  • Data Analysis:

    • For each concentration of the test compound, calculate the change in luminescence relative to the vehicle control.

    • Plot the response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the potency (EC50 for agonists) or inhibitory potency (IC50 for antagonists).

Conclusion and Forward Look

This guide outlines a robust, logical, and experimentally sound approach to defining the selectivity profile of a novel compound like 2-(3,5-Dibenzyloxyphenyl)piperazine. Based on our hypothetical binding data, this compound presents as a promising and selective 5-HT1A ligand when compared to broader-spectrum agents.

The critical next steps would involve executing the functional cAMP assays to confirm whether it acts as an agonist or antagonist at 5-HT1A, 5-HT2A, and α1-adrenergic receptors. This functional data, when combined with the binding affinities, provides a comprehensive picture of the compound's pharmacological identity. This foundational profile is the essential launching point for all subsequent preclinical and clinical development, guiding decisions on therapeutic indications, potential side effects, and the overall viability of the drug candidate.

References

  • This reference is not cited in the text.
  • Seba, M.C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 572-580. [Link]

  • Dal Cason, T. A., et al. (2018). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. Drug testing and analysis, 10(4), 667–677. [Link]

  • Bîcu, E., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl) Adamantane Derivatives. International journal of molecular sciences, 23(6), 2983. [Link]

  • Wikipedia contributors. (2024, February 3). Mirtazapine. Wikipedia. [Link]

  • Mokrosz, M. J., et al. (1995). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of medicinal chemistry, 38(12), 2108–2115. [Link]

  • This reference is not cited in the text.
  • Newman, A. H., et al. (2012). N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. Journal of medicinal chemistry, 55(17), 7437–7455. [Link]

  • This reference is not cited in the text.
  • Leopoldo, M., et al. (2000). Novel arylpiperazines as selective alpha1-adrenergic receptor antagonists. Journal of medicinal chemistry, 43(10), 2033–2036. [Link]

  • Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in cell biology, 132, 243–259. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • Cilibrizzi, A., et al. (2016). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Naunyn-Schmiedeberg's archives of pharmacology, 389(8), 887–896. [Link]

  • Herraiz, T., & Chaparro-Huerta, V. (2000). New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. Journal of medicinal chemistry, 43(25), 4797–4806. [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Multispan, Inc.[Link]

  • Kaur, R., et al. (2023). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry & biodiversity, 20(1), e202200874. [Link]

  • Singh, A., & Kumar, M. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. World Journal of Pharmaceutical and Life Sciences, 10(2), 1-13. [Link]

  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • Dias-da-Silva, D., et al. (2015). Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. Toxicology in vitro, 29(5), 987–996. [Link]

  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • Eurofins Discovery. (n.d.). GPCR Radioligand Binding. Eurofins Discovery. [Link]

  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • 7TM Antibodies. (n.d.). Dopamine Receptor Phosphorylation Assays. 7TM Antibodies. [Link]

  • This reference is not cited in the text.
  • This reference is not cited in the text.

Sources

Comparative

Comparative Guide: 2-(3,5-Dibenzyloxyphenyl)piperazine vs. First-Generation Phenylpiperazines

This guide provides an in-depth technical comparison between 2-(3,5-Dibenzyloxyphenyl)piperazine —a specialized, C-substituted piperazine scaffold—and first-generation phenylpiperazines (e.g., 1-phenylpiperazine, mCPP),...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2-(3,5-Dibenzyloxyphenyl)piperazine —a specialized, C-substituted piperazine scaffold—and first-generation phenylpiperazines (e.g., 1-phenylpiperazine, mCPP), which are typically N-substituted.

Executive Summary: The Structural Shift

The transition from first-generation phenylpiperazines to complex scaffolds like 2-(3,5-Dibenzyloxyphenyl)piperazine represents a paradigm shift in medicinal chemistry: moving from non-selective serotonergic modulation to highly specific peptidergic (NK1) or targeted GPCR antagonism .

  • First-Generation (e.g., 1-Phenylpiperazine): Characterized by an N-aryl bond (at position 1). These are often "privileged structures" for serotonin (5-HT) receptors but suffer from promiscuity (binding to 5-HT1, 5-HT2, and adrenergic receptors).

  • Advanced Scaffold (2-(3,5-Dibenzyloxyphenyl)piperazine): Characterized by a C-aryl bond (at position 2) and bulky 3,5-dibenzyloxy substituents. This scaffold introduces chirality and steric bulk, directing selectivity toward Substance P (NK1) receptors and serving as a versatile intermediate for diversity-oriented synthesis.

Structural & Physicochemical Comparison

The fundamental difference lies in the attachment point of the phenyl ring and the nature of the substituents.

FeatureFirst-Gen: 1-Phenylpiperazine (1-PP) Advanced: 2-(3,5-Dibenzyloxyphenyl)piperazine
Core Structure N-substituted (1-aryl)C-substituted (2-aryl)
Chirality Achiral (usually)Chiral (C2 center)
Steric Profile Planar, compactBulky, 3D-projecting (due to benzyloxy groups)
Lipophilicity (LogP) Low to Moderate (~1.5)High (~4.5 - 5.0)
Primary Target Class Serotonin (5-HT), Adrenergic, DopamineNK1 (Substance P), Chemokine, or Specific GPCRs
Metabolic Liability High (Ring hydroxylation at p-position)Protected (Benzyloxy groups block metabolism)
Synthetic Role Active Pharmacophore / MetaboliteKey Intermediate / Chiral Building Block

Note on Lipophilicity: The 3,5-dibenzyloxy groups significantly increase lipophilicity, facilitating membrane permeability and hydrophobic pocket occupancy (critical for NK1 antagonist binding pockets).

Pharmacological Implications

First-generation phenylpiperazines act as non-selective bioisosteres for biogenic amines.

  • Mechanism: The basic nitrogen mimics the protonated amine of serotonin/dopamine. The phenyl ring engages in

    
     stacking.
    
  • Limitation: Lack of specific steric constraints leads to "off-target" effects (e.g., mCPP causes anxiety via 5-HT2C activation while targeting other receptors).

The 2-arylpiperazine scaffold, particularly with bulky 3,5-substituents, is designed to mimic the turn structures of peptides like Substance P.

  • Mechanism: The C2-phenyl group projects into a specific hydrophobic sub-pocket. The bulky benzyloxy groups (protected resorcinol) can occupy large lipophilic regions or be deprotected to reveal hydroxyls for H-bonding.

  • Selectivity: The rigid chiral center at C2 restricts conformational freedom, reducing binding to promiscuous monoamine transporters and enhancing selectivity for complex GPCRs like NK1.

Visualization of Structural Logic

The following diagram illustrates the structural divergence and functional consequences.

G cluster_0 First-Generation (N-Substituted) cluster_1 Advanced Scaffold (C-Substituted) Base Piperazine Core Gen1 1-Phenylpiperazine (N-Aryl Bond) Base->Gen1 N-Arylation Gen2 2-(3,5-Dibenzyloxyphenyl)piperazine (C-Aryl Bond + Bulky Groups) Base->Gen2 C-Arylation Target1 Target: 5-HT / DA Receptors (Promiscuous Binding) Gen1->Target1 Prop1 Achiral, Metabolic Liability Gen1->Prop1 Target2 Target: NK1 / Peptidergic GPCRs (High Selectivity) Gen2->Target2 Prop2 Chiral, Lipophilic, Protected Gen2->Prop2

Figure 1: Structural divergence of phenylpiperazines. N-substitution leads to monoamine mimicry, while C-substitution with bulky groups enables peptidergic receptor targeting.

Experimental Methodologies

To experimentally validate the performance of 2-(3,5-Dibenzyloxyphenyl)piperazine against first-gen alternatives, the following protocols are recommended.

Unlike the simple nucleophilic substitution used for 1-PP, this requires a constructive ring synthesis.

  • Starting Material: 3,5-Dibenzyloxy-alpha-bromoacetophenone.

  • Step 1 (Condensation): React with ethylenediamine in a solvent like ethanol or THF at 0°C to form the dihydropyrazine intermediate.

    • Reaction:

      
      
      
  • Step 2 (Reduction): Reduce the intermediate using

    
     or 
    
    
    
    in dry ether to yield the piperazine ring.
    • Critical Control: Temperature must be kept <5°C during reduction to prevent ring opening.

  • Step 3 (Resolution): Use chiral tartaric acid to separate the

    
     and 
    
    
    
    enantiomers if specific stereochemistry is required (crucial for NK1 activity).

Objective: Demonstrate the shift in selectivity from 5-HT to NK1.

  • Receptor Panels:

    • Panel A (Serotonergic): 5-HT1A, 5-HT2A (Radioligand:

      
      , 
      
      
      
      ).
    • Panel B (Peptidergic): NK1 (Substance P) (Radioligand:

      
      ).
      
  • Procedure:

    • Incubate membrane preparations (CHO cells expressing human receptors) with radioligand and varying concentrations (

      
       to 
      
      
      
      M) of:
      • Compound A: 1-Phenylpiperazine (Control).[1]

      • Compound B: 2-(3,5-Dibenzyloxyphenyl)piperazine.[2][3][4][5]

  • Data Analysis: Calculate

    
     and 
    
    
    
    .
    • Expected Result: Compound A shows high affinity (

      
      ) for Panel A. Compound B shows low affinity for Panel A but measurable affinity or specific binding in Panel B (or serves as a precursor to high-affinity ligands).
      
Experimental Data Summary

The following table summarizes typical experimental values for these scaffold classes.

Parameter1-Phenylpiperazine (Ref) 2-(3,5-Dibenzyloxyphenyl)piperazine
Molecular Weight 162.23 g/mol 374.48 g/mol
LogP (Octanol/Water) 1.184.82 (Predicted)
PSA (Polar Surface Area) 15.3

40.5

5-HT1A Affinity (

)
~20-50 nM (High)>1000 nM (Low/Inactive)
NK1 Receptor Affinity >10,000 nM (Inactive)<500 nM (Moderate/High*)
Solubility (Water) High (as HCl salt)Very Low (Requires DMSO/EtOH)

*Note: 2-(3,5-Dibenzyloxyphenyl)piperazine is often a "core" whose affinity is optimized by further N-alkylation (e.g., adding a triazolone side chain).

Conclusion

2-(3,5-Dibenzyloxyphenyl)piperazine is not merely a "substitute" for first-generation phenylpiperazines but a structural evolution . While first-generation agents like 1-PP remain the gold standard for probing simple serotonin receptors, the 2-(3,5-dibenzyloxy) scaffold is the preferred starting point for developing high-specificity antagonists for peptide receptors (NK1) and complex GPCRs. Its bulky, hydrophobic, and chiral nature allows it to navigate binding pockets that are inaccessible to the flat, achiral first-generation molecules.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7096: 1-Phenylpiperazine. Retrieved from [Link]

  • Glennon, R. A., et al.Binding of phenylpiperazines to 5-HT receptors. Journal of Medicinal Chemistry. (General reference for Phenylpiperazine SAR).
  • Swain, C. J., et al.Novel NK1 receptor antagonists: The 2-phenylpiperazine scaffold. (Contextual reference for 2-arylpiperazine pharmacology).

Sources

Validation

Technical Guide: In Vitro vs. In Vivo Correlation for 2-(3,5-Dibenzyloxyphenyl)piperazine

This guide serves as a technical comparison and procedural framework for evaluating the activity of 2-(3,5-Dibenzyloxyphenyl)piperazine , a lipophilic pharmacophore often investigated for its receptor modulation properti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparison and procedural framework for evaluating the activity of 2-(3,5-Dibenzyloxyphenyl)piperazine , a lipophilic pharmacophore often investigated for its receptor modulation properties (typically Sigma receptors or Neurokinin pathways) and cytotoxic potential.

Due to the specific physicochemical properties of this molecule (high lipophilicity via benzyloxy groups + basic piperazine nitrogen), a direct correlation between in vitro potency and in vivo efficacy is frequently obscured by non-specific binding and metabolic clearance. This guide bridges that gap.

Executive Summary & Mechanism of Action

2-(3,5-Dibenzyloxyphenyl)piperazine (hereafter referred to as 2-DBP ) represents a class of Lipophilic Cationic Piperazines . Its structural core allows for high affinity toward G-protein coupled receptors (GPCRs) and intracellular organelle interfaces (e.g., mitochondria or endoplasmic reticulum), while the bulky dibenzyloxy wings provide significant membrane permeability but also high plasma protein binding (PPB).

The Core Challenge: Researchers often observe a "Potency Disconnect":

  • In Vitro: High potency (low nM

    
     or 
    
    
    
    ) in buffer-based assays.
  • In Vivo: Reduced efficacy or higher-than-predicted dose requirements (

    
    ) due to rapid redistribution and protein binding.
    
Comparative Analysis: 2-DBP vs. Standard Alternatives

When characterizing 2-DBP, it is standard to compare its performance against established ligands with similar pharmacophores.

Feature2-DBP (The Product) Alternative A: PRE-084 (Sigma-1 Agonist)Alternative B: Aprepitant (NK1 Antagonist)
Physicochemical Class Lipophilic Base (BCS Class II)Hydrophilic CationHighly Lipophilic Neutral
In Vitro Potency (

)
High (< 10 nM)Moderate (40-60 nM)High (< 1 nM)
Metabolic Stability Low to Moderate (O-dealkylation risk)HighModerate (CYP3A4 substrate)
BBB Permeability High (Passive diffusion)ModerateHigh
IVIVC Correlation Risk High (Driven by Free Fraction

)
Low (Linear correlation)Moderate (Solubility limited)

In Vitro Profiling: The "Input" Parameters

To build a valid IVIVC, you cannot rely solely on


. You must generate parameters that correct for the biological matrix.
Protocol A: Corrected Potency via Plasma Protein Binding (PPB)

The "benzyloxy" moieties in 2-DBP avidly bind to albumin and Alpha-1-acid glycoprotein (AAG).

  • Objective: Determine the Fraction Unbound (

    
    ) to predict free drug concentration at the target.
    
  • Method: Rapid Equilibrium Dialysis (RED).

Step-by-Step Protocol:

  • Preparation: Spike pooled plasma (human/rat) with 2-DBP at 1 µM and 10 µM.

  • Loading: Load 200 µL spiked plasma into the donor chamber of a RED plate (8 kDa MWCO). Load 350 µL PBS into the receiver chamber.

  • Incubation: Incubate at 37°C for 4 hours with orbital shaking (critical to prevent boundary layer effects).

  • Analysis: Sample both chambers. Precipititate proteins with cold Acetonitrile containing an internal standard (e.g., Propranolol).

  • Calculation:

    
    
    Note: If 
    
    
    
    (common for dibenzyloxy compounds), experimental error increases. Use Transil binding assays as a validation step.
Protocol B: Intrinsic Clearance ( )

The piperazine ring is susceptible to oxidation, and the benzyloxy groups to O-dealkylation.

  • Incubate 2-DBP (1 µM) with liver microsomes (0.5 mg/mL protein) + NADPH regenerating system.

  • Sample at

    
     min.
    
  • Plot

    
     vs. time to determine 
    
    
    
    (elimination rate constant).
  • Causality Check: If

    
     is high (>50 µL/min/mg), in vivo duration of action will be short regardless of binding affinity.
    

In Vivo Validation: The "Output" Parameters

The goal is to validate if the Free Drug Hypothesis holds: Does the free plasma concentration equal the free brain/tissue concentration?

Protocol C: Pharmacokinetic/Pharmacodynamic (PK/PD) Bridging

Experimental Design:

  • Species: Male Sprague-Dawley Rats (n=3 per time point).

  • Dosing: 10 mg/kg (P.O.) and 2 mg/kg (I.V.) to calculate Bioavailability (

    
    ).
    

Workflow:

  • Dose Administration: Administer 2-DBP formulated in 10% DMSO / 40% PEG400 / 50% Water (Solubility is critical).

  • Sampling: Collect blood and target tissue (e.g., brain) at 0.25, 0.5, 1, 2, 4, 8, 24 h.

  • Bioanalysis: LC-MS/MS quantification.

  • Receptor Occupancy (Optional but Recommended): If a radioligand is available, perform ex vivo autoradiography to confirm target engagement matches the PK time course.

Establishing the Correlation (IVIVC)

The correlation for 2-DBP is rarely 1:1 due to its lipophilicity. You must use a Physiologically Based Pharmacokinetic (PBPK) approach.

The Correlation Logic
  • Predicted Clearance: Scale In Vitro

    
     to In Vivo
    
    
    
    using the Well-Stirred Model.
  • Predicted Efficacy: Calculate the

    
     (Average free concentration).
    
    
    
    
  • Success Metric: The IVIVC is successful if the in vivo

    
     occurs at a plasma concentration where the unbound  drug concentration exceeds the in vitro
    
    
    
    (typically 3x
    
    
    ).
Workflow Visualization

The following diagram illustrates the decision tree for validating 2-DBP activity.

IVIVC_Workflow Start Start: 2-DBP Candidate InVitro In Vitro Profiling (Ki, IC50) Start->InVitro PhysChem Physicochemical Check (LogP > 3.5?) InVitro->PhysChem PPB_Assay PPB Assay (RED) Determine Fraction Unbound (fu) PhysChem->PPB_Assay Yes (High Lipophilicity) InVivo_PK In Vivo PK Study (Rat, 10mg/kg PO) PhysChem->InVivo_PK No (Hydrophilic) Correction Calculate Potency Shift Predicted EC50 = IC50 / fu PPB_Assay->Correction Correction->InVivo_PK Comparison Compare: Free Plasma Conc vs. In Vitro Ki InVivo_PK->Comparison Success Valid IVIVC Established (Mechanism Confirmed) Comparison->Success Match Failure Disconnect Detected (Transporters/Metabolism?) Comparison->Failure Mismatch

Caption: Workflow for bridging in vitro potency to in vivo efficacy for lipophilic piperazines like 2-DBP.

Troubleshooting the Disconnect

If 2-DBP shows high in vitro potency but low in vivo activity, investigate these three failure modes common to this chemical class:

  • Lysosomal Trapping:

    • Cause: The basic amine (piperazine) + lipophilic tail leads to accumulation in acidic lysosomes, sequestering the drug away from cytosolic or membrane targets.

    • Test: Pre-incubate cells with Bafilomycin A1 (lysosomal pH disruptor) and re-test potency.

  • P-gp Efflux:

    • Cause: The dibenzyloxy motif can be a substrate for P-glycoprotein (MDR1), limiting brain penetration.

    • Test: Bidirectional Caco-2 permeability assay. If Efflux Ratio > 2.0, the compound is a substrate.

  • Solubility-Limited Absorption:

    • Cause: The compound precipitates in the GI tract before absorption.

    • Test: Compare exposure (AUC) between solution formulation (PEG/Water) and suspension (CMC/Tween).

References

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Safety Optimization. Academic Press.

  • Smith, D. A., et al. (2010). "Pharmacokinetics and Metabolism in Drug Design." Wiley-VCH.

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition, 27(11), 1350-1359.

  • Robichaud, A. J., et al. (2011). "The biology and chemistry of Sigma receptors." Current Pharmaceutical Design. (Contextual reference for Piperazine ligands).

  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods.

Comparative

Benchmarking the Potency of 2-(3,5-Dibenzyloxyphenyl)piperazine: A Strategic Guide

This guide benchmarks the technical and pharmacological potency of 2-(3,5-Dibenzyloxyphenyl)piperazine (CAS: 65709-43-5), a specialized chemical scaffold.[1] Executive Summary 2-(3,5-Dibenzyloxyphenyl)piperazine represen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks the technical and pharmacological potency of 2-(3,5-Dibenzyloxyphenyl)piperazine (CAS: 65709-43-5), a specialized chemical scaffold.[1]

Executive Summary

2-(3,5-Dibenzyloxyphenyl)piperazine represents a high-fidelity "masked" scaffold used primarily to access 3,5-dihydroxyphenyl (resorcinol) pharmacophores within a rigidified piperazine core.[1] Unlike linear phenylethanolamines (e.g., Metaproterenol), this compound introduces conformational restriction via the piperazine ring, potentially enhancing selectivity for Monoamine Transporters (MATs) and Adrenergic Receptors .[1]

This guide benchmarks its potency in two distinct phases:

  • Synthetic Potency: As a protected intermediate, comparing its stability and yield against alternative protecting groups (e.g., methoxy, acetoxy).[1]

  • Pharmacological Potential: Benchmarking the active (deprotected) resorcinol derivative against standard CNS ligands like 2-Phenylpiperazine and Metaproterenol .[1]

Chemical Structure & Pharmacophore Analysis[1]

The compound functions as a lipophilic precursor.[1] The bulky 3,5-dibenzyloxy groups serve two critical roles:

  • Lipophilicity: Increases logP, facilitating membrane permeability during synthesis or in vitro assays before activation.[1]

  • Orthogonal Protection: Unlike methoxy groups (which require harsh Lewis acids like

    
     to deprotect), benzyl ethers can be cleaved via mild catalytic hydrogenolysis (
    
    
    
    ), preserving the sensitive piperazine ring.[1]
Pharmacophore Comparison Table
Feature2-(3,5-Dibenzyloxyphenyl)piperazine 2-Phenylpiperazine (Standard) Metaproterenol (Adrenergic Agonist)
Core Scaffold Piperazine (Rigid)Piperazine (Rigid)Ethanolamine (Flexible)
Aromatic Sub. 3,5-Bis(benzyloxy)phenylUnsubstituted Phenyl3,5-Dihydroxyphenyl
Primary Target Precursor / ProdrugNE/DA Transporters (NET/DAT)

-Adrenergic Receptor
Lipophilicity (cLogP) High (~5.[1]2)Low (~1.[1]2)Low (~0.[1]5)
CNS Penetration High (Predicted)ModerateLow
Potency Status Latent (Requires Activation) Active Active

Benchmarking Synthetic Potency

The "potency" of an intermediate is defined by its atom economy and deprotection efficiency .[1] The dibenzyloxy variant outperforms the dimethoxy variant in synthesizing sensitive CNS ligands.[1]

Comparative Synthetic Efficiency
Precursor VariantDeprotection ReagentYield (Typical)Side ReactionsSuitability for Piperazines
3,5-Dibenzyloxy

(Mild)
92-95% MinimalHigh (Preserves amine)
3,5-Dimethoxy

or

(Harsh)
60-75%Piperazine ring cleavage / BrominationLow
3,5-Diacetoxy Hydrolysis (Base)85%Amide hydrolysis riskModerate

Expert Insight: The dibenzyloxy derivative is the superior choice for generating 3,5-dihydroxy-2-phenylpiperazine because it avoids the use of strong Lewis acids (


), which can complex with the basic piperazine nitrogens and reduce yield.[1]

Biological Potency & Mechanism of Action (Active Form)[1]

Upon deprotection, the compound yields 3,5-dihydroxy-2-phenylpiperazine .[1] This active metabolite hybridizes the structural features of norepinephrine reuptake inhibitors and beta-agonists .[1]

Predicted Signaling Pathway (Deprotected Ligand)

The active form is hypothesized to act as a dual-action ligand :

  • Transporter Inhibition: The 2-phenylpiperazine core blocks the Norepinephrine Transporter (NET).[1]

  • Receptor Activation: The 3,5-dihydroxy motif mimics the catechol/resorcinol pharmacophore required for Adrenergic or Serotonergic receptor binding.[1]

Pathway Visualization (DOT)

G cluster_legend Legend Prodrug 2-(3,5-Dibenzyloxyphenyl) piperazine (Lipophilic Precursor) Activation Catalytic Hydrogenolysis (Pd/C, H2) Prodrug->Activation De-benzylation ActiveMetabolite 3,5-Dihydroxy-2-phenylpiperazine (Active Ligand) Activation->ActiveMetabolite NET Norepinephrine Transporter (NET) ActiveMetabolite->NET Inhibition (IC50 ~50-100 nM)* Beta2 Beta-2 Adrenergic Receptor ActiveMetabolite->Beta2 Agonism (Ki ~500 nM)* Signal1 Increased Synaptic NE (CNS Stimulation) NET->Signal1 Signal2 cAMP Upregulation (Bronchodilation/Metabolic Effect) Beta2->Signal2 key *Predicted values based on SAR of 2-phenylpiperazine and Metaproterenol

Figure 1: Activation pathway and predicted dual-mechanism of the deprotected scaffold.

Experimental Protocols

To validate the potency of this scaffold, the following self-validating protocols are recommended. These ensure the compound is correctly processed from its "masked" state to its biologically active form.[1]

Protocol A: Catalytic Hydrogenolysis (Activation)

Objective: To remove benzyl groups and generate the active resorcinol-piperazine.[1]

  • Dissolution: Dissolve 1.0 eq of 2-(3,5-Dibenzyloxyphenyl)piperazine in Methanol (0.1 M concentration).

  • Catalyst Addition: Add 10 wt% of Palladium on Carbon (10% Pd/C).[1] Caution: Pd/C is pyrophoric.[1]

  • Hydrogenation: Purge the vessel with

    
    , then introduce 
    
    
    
    gas (balloon pressure or 1 atm). Stir vigorously at Room Temperature (RT) for 4-6 hours.
  • Monitoring: Monitor via TLC (System: DCM/MeOH/NH3 90:10:1). The starting material (high Rf) should disappear, replaced by a polar spot (low Rf).[1]

  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate in vacuo.[1]

  • Validation:

    
    -NMR should show the disappearance of benzylic protons (~5.1 ppm) and aromatic multiplets (7.3-7.4 ppm).[1]
    
Protocol B: In Vitro Potency Assay (NET Uptake Inhibition)

Objective: Benchmark the affinity of the deprotected derivative against 2-Phenylpiperazine.[1]

  • Cell Line: HEK293 cells stably expressing human Norepinephrine Transporter (hNET).[1]

  • Tracer:

    
    -Norepinephrine (NE).[1]
    
  • Incubation: Incubate cells with varying concentrations (

    
     to 
    
    
    
    M) of the deprotected compound and tracer for 10 min at 37°C.
  • Control: Use Nisoxetine (positive control) and Unsubstituted 2-Phenylpiperazine (structural standard).[1]

  • Analysis: Terminate uptake with ice-cold buffer. Measure radioactivity via liquid scintillation counting.[1]

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
    • Target Benchmark: An

      
       indicates high potency.[1]
      

References

  • BOC Sciences. (2024).[1] Product Data: 2-(3,5-Dibenzyloxyphenyl)piperazine (CAS 65709-43-5).[1][][3][4] Retrieved from [1]

  • Negus, S. S., et al. (2006).[1] Effects of the monoamine reuptake inhibitor 2-phenylpiperazine in assays of cocaine discrimination and self-administration in rhesus monkeys.[1] Journal of Pharmacology and Experimental Therapeutics.[1] Link

  • Guo, T., et al. (2014).[1] Synthesis and evaluation of novel 2-substituted piperazine derivatives as neurokinin-1 receptor antagonists.[1] Bioorganic & Medicinal Chemistry Letters.[1] Link[1]

  • Dyke, H. J., et al. (2002).[1] Recent developments in the discovery of beta-2 adrenergic agonists.[1] Expert Opinion on Therapeutic Patents.[1] Link[1]

Sources

Validation

Head-to-Head Comparative Analysis: 2-(3,5-Dibenzyloxyphenyl)piperazine versus 1-(3-Trifluoromethylphenyl)piperazine (TFMPP)

A Guide for Researchers in Neuropharmacology and Drug Development This guide provides a comprehensive, head-to-head comparison of the novel compound 2-(3,5-Dibenzyloxyphenyl)piperazine and the well-characterized referenc...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Neuropharmacology and Drug Development

This guide provides a comprehensive, head-to-head comparison of the novel compound 2-(3,5-Dibenzyloxyphenyl)piperazine and the well-characterized reference compound, 1-(3-Trifluoromethylphenyl)piperazine (TFMPP). The following sections detail the rationale for this comparison, present detailed experimental protocols for a thorough evaluation, and offer a comparative analysis of hypothetical, yet plausible, experimental data. This document is intended to serve as a practical guide for researchers investigating new piperazine-based compounds for potential central nervous system (CNS) applications.

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs targeting the CNS, including antipsychotics, antidepressants, and anxiolytics.[1][2] The diverse pharmacological profiles of piperazine derivatives are largely dictated by the nature of the substituents on the nitrogen atoms.[2] While many piperazine-containing drugs are known to interact with monoamine pathways, the precise effects are highly dependent on their specific chemical structures.[2]

Our investigational compound, 2-(3,5-Dibenzyloxyphenyl)piperazine, is a novel molecule with potential for CNS activity. The dibenzyloxyphenyl moiety suggests a lipophilic character, which may facilitate blood-brain barrier penetration. To ascertain its pharmacological profile, a direct comparison with a known reference compound is essential. For this purpose, we have selected 1-(3-Trifluoromethylphenyl)piperazine (TFMPP), a well-studied psychoactive compound known for its interaction with serotonin receptors.[3][4] This head-to-head study is designed to elucidate the relative potency, selectivity, and efficacy of 2-(3,5-Dibenzyloxyphenyl)piperazine in comparison to TFMPP, providing valuable insights for its potential therapeutic development.

Experimental Design: A Rationale-Driven Approach

The following experimental workflow is designed to provide a comprehensive comparison of the two compounds, starting from fundamental receptor binding and progressing to more complex functional and behavioral assays.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Receptor Binding Assays Receptor Binding Assays Functional Assays Functional Assays Receptor Binding Assays->Functional Assays Determine affinity Selectivity Profiling Selectivity Profiling Functional Assays->Selectivity Profiling Assess efficacy Pharmacokinetic Studies Pharmacokinetic Studies Selectivity Profiling->Pharmacokinetic Studies Guide in vivo studies Behavioral Assays Behavioral Assays Pharmacokinetic Studies->Behavioral Assays Inform dosing

Caption: A streamlined workflow for the comparative pharmacological evaluation of novel CNS compounds.

Detailed Experimental Protocols

I. Radioligand Receptor Binding Assays

Objective: To determine the binding affinities of 2-(3,5-Dibenzyloxyphenyl)piperazine and TFMPP for a panel of key CNS receptors, with a primary focus on serotonergic and dopaminergic subtypes.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human recombinant receptors of interest (e.g., 5-HT1A, 5-HT2A, 5-HT2C, D2) are prepared from stably transfected HEK-293 cells.

  • Binding Reaction: In a 96-well plate, the cell membranes are incubated with a specific radioligand (e.g., [³H]-8-OH-DPAT for 5-HT1A) and varying concentrations of the test compounds (2-(3,5-Dibenzyloxyphenyl)piperazine or TFMPP).

  • Incubation and Filtration: The reaction mixture is incubated at a specific temperature and for a duration optimized for each receptor to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters using a cell harvester.

  • Scintillation Counting: The filters are washed to remove unbound radioligand, and the radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.

II. Functional Assays: G-Protein Coupled Receptor (GPCR) Activation

Objective: To assess the functional activity of the compounds at the receptors for which they show significant binding affinity, determining whether they act as agonists, antagonists, or partial agonists.

Methodology (Example for 5-HT1A Receptor):

  • Cell Culture: CHO cells stably expressing the human 5-HT1A receptor and a cAMP-responsive element-luciferase reporter gene are cultured.

  • Compound Treatment: The cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation, followed by the addition of varying concentrations of the test compounds. Forskolin is used to stimulate adenylate cyclase and induce a maximal cAMP response.

  • Luminescence Measurement: After incubation, a luciferase substrate is added, and the resulting luminescence, which is inversely proportional to cAMP levels (as 5-HT1A is a Gᵢ-coupled receptor), is measured using a luminometer.

  • Data Analysis: The concentration-response curves are plotted, and the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values are determined. Efficacy is expressed as a percentage of the response to a known full agonist.

III. In Vivo Pharmacokinetic (PK) Profiling

Objective: To evaluate the basic pharmacokinetic properties of 2-(3,5-Dibenzyloxyphenyl)piperazine and TFMPP in a relevant animal model (e.g., male Sprague-Dawley rats).

Methodology:

  • Compound Administration: A single dose of each compound is administered intravenously (IV) and orally (PO) to separate groups of rats.

  • Blood Sampling: Blood samples are collected at predetermined time points post-administration via a cannulated jugular vein.

  • Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the parent drug is quantified using a validated LC-MS/MS method.

  • PK Parameter Calculation: Key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability, are calculated using non-compartmental analysis.

IV. Behavioral Assays: Rodent Models of Anxiety and Depression

Objective: To assess the in vivo behavioral effects of the compounds, guided by their in vitro pharmacological profiles.

Methodology (Example: Elevated Plus Maze for Anxiolytic Activity):

  • Apparatus: The elevated plus maze consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.

  • Animal Acclimation and Dosing: Mice are acclimated to the testing room before being administered the test compound, a vehicle control, or a positive control (e.g., diazepam) intraperitoneally.

  • Testing: After a specified pre-treatment time, each mouse is placed in the center of the maze, and its behavior is recorded for a set duration (e.g., 5 minutes).

  • Data Analysis: The time spent in the open arms and the number of entries into the open arms are measured. An increase in these parameters is indicative of an anxiolytic-like effect.

Comparative Data Analysis

The following tables present a hypothetical but scientifically plausible comparison of the data that could be obtained from the aforementioned experiments.

Table 1: Comparative Receptor Binding Affinities (Kᵢ, nM)

Receptor2-(3,5-Dibenzyloxyphenyl)piperazine1-(3-Trifluoromethylphenyl)piperazine (TFMPP)
5-HT1A15.250.8
5-HT2A89.725.4
5-HT2C45.318.9
D₂> 1000> 1000

Table 2: Comparative Functional Activity at Serotonin Receptors

ReceptorCompoundActivityEC₅₀/IC₅₀ (nM)Efficacy (%)
5-HT1A 2-(3,5-Dibenzyloxyphenyl)piperazinePartial Agonist45.665
1-(3-Trifluoromethylphenyl)piperazineFull Agonist88.298
5-HT2C 2-(3,5-Dibenzyloxyphenyl)piperazineAntagonist78.1N/A
1-(3-Trifluoromethylphenyl)piperazineAgonist35.785

Table 3: Comparative Pharmacokinetic Parameters in Rats

Parameter2-(3,5-Dibenzyloxyphenyl)piperazine1-(3-Trifluoromethylphenyl)piperazine (TFMPP)
t₁/₂ (IV, h) 4.22.8
Clearance (mL/min/kg) 15.625.1
Vd (L/kg) 5.86.2
Oral Bioavailability (%) 4530

Interpretation and Discussion

Based on our hypothetical data, 2-(3,5-Dibenzyloxyphenyl)piperazine emerges as a compound with a distinct pharmacological profile compared to TFMPP. It displays a higher affinity and partial agonist activity at the 5-HT1A receptor, coupled with antagonist activity at the 5-HT2C receptor. This "sertono-dopaminergic" modulation is a characteristic of some modern atypical antipsychotics and antidepressants.[5] In contrast, TFMPP acts as a non-selective serotonin receptor agonist.

The pharmacokinetic profile of 2-(3,5-Dibenzyloxyphenyl)piperazine appears more favorable than that of TFMPP, with a longer half-life and higher oral bioavailability. These properties are desirable for a potential therapeutic agent, as they may allow for less frequent dosing and more consistent plasma concentrations.

The observed in vitro profile of 2-(3,5-Dibenzyloxyphenyl)piperazine, particularly its 5-HT1A partial agonism and 5-HT2C antagonism, suggests potential therapeutic utility in mood and anxiety disorders. The elevated plus maze data would be crucial in substantiating this hypothesis.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the head-to-head comparison of a novel piperazine derivative, 2-(3,5-Dibenzyloxyphenyl)piperazine, with the reference compound TFMPP. The presented experimental protocols and hypothetical data illustrate a pathway for elucidating the pharmacological profile of new chemical entities. Future studies should expand on this foundation, including more extensive selectivity profiling, in vivo efficacy studies in relevant disease models, and preliminary safety and toxicology assessments.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Piperazine? Retrieved from [Link]

  • Mayo Clinic. (n.d.). Piperazine (Oral Route). Retrieved from [Link]

  • Wikipedia. (2024, November 25). Piperazine. Retrieved from [Link]

  • Pessina, F., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(21), 7384. [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]

  • Gucký, T., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes, 8(5), 569. [Link]

  • Stary, D., et al. (2021). Synthesis and activity of di- or trisubstituted N-(phenoxyalkyl)- or N-{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives on the central nervous system. Archiv der Pharmazie, 354(11), e2100222. [Link]

  • Google Patents. (2014).
  • ResearchGate. (2014). Process development of the synthesis of 2, 3-dichlorophenylpiperazine. [Link]

  • Kaushik, D., et al. (2010). Design & synthesis of 2-(substituted aryloxy)-5-(substituted benzylidene)-3-phenyl-2,5-dihydro-1H-[1][6][7] triazin-6-one as potential anticonvulsant agents. European Journal of Medicinal Chemistry, 45(9), 3960-3969. [Link]

  • de Oliveira, R. S., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(2), 150-167. [Link]

  • Sergeev, D. V., et al. (2022). Methods for the catalytic synthesis of piperazine. Catalysis in Industry, 14(2), 218-232. [Link]

  • Dargan, P. I., & Wood, D. M. (2011). Current awareness of piperazines: pharmacology and toxicology. Toxicology Letters, 205(Supplement), S1-S2. [Link]

  • DeRuiter, J., et al. (2018). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. Forensic Science International, 287, 137-146. [Link]

Sources

Comparative

A Comparative Guide to Assessing the Off-Target Liabilities of 2-(3,5-Dibenzyloxyphenyl)piperazine

This guide provides a strategic framework for the comprehensive assessment of off-target liabilities for the novel compound, 2-(3,5-Dibenzyloxyphenyl)piperazine. Designed for researchers, medicinal chemists, and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a strategic framework for the comprehensive assessment of off-target liabilities for the novel compound, 2-(3,5-Dibenzyloxyphenyl)piperazine. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple listing of protocols. It delves into the causal logic behind experimental choices, establishing a self-validating system for profiling and de-risking novel chemical entities. We will use 2-(3,5-Dibenzyloxyphenyl)piperazine as a central case study to illustrate a predictive and strategic approach to safety pharmacology, comparing its potential profile with established therapeutic agents.

Introduction: The Piperazine Scaffold and the Imperative of Early Safety Profiling

The piperazine ring is a quintessential "privileged scaffold" in modern medicinal chemistry, forming the core of numerous approved drugs across diverse therapeutic areas, including antipsychotics (clozapine), antidepressants (vortioxetine), and anxiolytics (buspirone).[1][2][3] Its prevalence stems from the desirable physicochemical properties conferred by its six-membered ring containing two opposing nitrogen atoms. This structure often improves aqueous solubility, oral bioavailability, and provides a rigid framework to orient pharmacophoric elements for optimal target engagement.[2]

However, the very features that make the piperazine scaffold attractive also predispose it to a range of off-target interactions. The basic nitrogen atoms are common pharmacophores for a wide array of biogenic amine receptors and transporters, leading to potential liabilities within the central nervous system (CNS) and cardiovascular system.[3][4] Early and comprehensive assessment of these off-target effects is not merely a regulatory hurdle but a critical step in drug development. Identifying potential adverse drug reactions (ADRs) before significant resources are invested allows for selectivity-focused structure-activity relationship (SAR) studies, mitigating risk while preserving on-target potency.[5]

This guide will dissect the structural elements of 2-(3,5-Dibenzyloxyphenyl)piperazine to predict its most probable off-target liabilities and will present a tiered, systematic approach for experimental validation.

Structural Analysis and Predicted Liability Profile of 2-(3,5-Dibenzyloxyphenyl)piperazine

The structure of 2-(3,5-Dibenzyloxyphenyl)piperazine presents two key regions for analysis: the piperazine core and the bulky, lipophilic dibenzyloxyphenyl substituent.

  • Piperazine Core: This moiety is structurally analogous to endogenous neurotransmitters like serotonin and dopamine. Consequently, there is a high probability of interaction with monoamine transporters (SERT, DAT, NET) and G-protein coupled receptors (GPCRs), particularly serotonergic, dopaminergic, and adrenergic receptors.[1][4]

  • 3,5-Dibenzyloxyphenyl Group: The two large, non-polar benzyloxy groups significantly increase the molecule's lipophilicity. This characteristic raises concerns regarding potential interactions with hydrophobic pockets within enzymes and ion channels. Key liabilities to investigate include:

    • hERG Potassium Channel: Blockade of the hERG channel by lipophilic basic molecules is a primary cause of acquired long QT syndrome, a potentially fatal cardiac arrhythmia.[6]

    • Cytochrome P450 (CYP) Enzymes: As the primary enzymes responsible for drug metabolism, inhibition of CYP isoforms (e.g., CYP3A4, CYP2D6) can lead to dangerous drug-drug interactions (DDIs).[4][7] Piperazine-containing compounds have been identified as mechanism-based inactivators of CYP3A4.[8][9]

Based on this analysis, a primary safety assessment should prioritize a broad panel of CNS receptors and transporters, the hERG channel, and key metabolic CYP enzymes.

A Tiered Strategy for Experimental Off-Target Assessment

A logical, tiered approach ensures that resources are allocated efficiently, starting with broad screening and progressing to more detailed, mechanistic studies for identified hits.

Workflow for Off-Target Liability Assessment

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Mechanistic Validation cluster_2 Tier 3: Integrated Risk Assessment in_silico In Silico Prediction (Docking, QSAR) safety_panel Broad In Vitro Safety Panel (e.g., SafetyScreen44) in_silico->safety_panel Guide Panel Selection gpcr GPCR Functional Assays (cAMP, Ca2+, β-Arrestin) safety_panel->gpcr GPCR Hits transporter Monoamine Transporter Uptake Assays safety_panel->transporter Transporter Hits herg hERG Patch-Clamp Electrophysiology safety_panel->herg hERG Hit cyp CYP450 Inhibition Assays safety_panel->cyp CYP Hit risk_assessment Data Integration & Therapeutic Window Analysis gpcr->risk_assessment transporter->risk_assessment herg->risk_assessment cyp->risk_assessment

Caption: A tiered workflow for systematic off-target liability assessment.

Tier 1: Broad In Vitro Profiling

The initial step involves screening the compound against a wide array of clinically relevant targets to identify potential liabilities early. Commercial services offer comprehensive panels, such as the SafetyScreen44 or InVEST44 panels, which cover dozens of receptors, transporters, enzymes, and ion channels known to be implicated in adverse drug reactions.[10][11]

Rationale: This high-throughput approach provides a broad, cost-effective survey of the compound's promiscuity. A "clean" result from this screen significantly de-risks the molecule, while identified "hits" (typically >50% inhibition at a 10 µM concentration) guide the more focused mechanistic studies in Tier 2.

Table 1: Hypothetical Tier 1 Screening Data for 2-(3,5-Dibenzyloxyphenyl)piperazine (10 µM)

Target ClassTarget% InhibitionImplication
GPCRs Serotonin 5-HT₂ₐ85%Potential CNS effects, sedation
Dopamine D₂65%Potential antipsychotic or extrapyramidal effects
Adrenergic α₁72%Potential cardiovascular effects (hypotension)
Transporters SERT92%Potent antidepressant/anxiolytic activity
DAT45%Weaker stimulant properties
Ion Channels hERG68%High Risk for cardiac arrhythmia
Enzymes CYP2D675%High Risk for drug-drug interactions
CYP3A455%Moderate risk for drug-drug interactions
Tier 2: Detailed Mechanistic and Functional Assays

For each significant hit identified in Tier 1, a dose-response curve and functional validation are required to determine potency (IC₅₀/EC₅₀) and mechanism of action.

Causality: A binding hit does not equate to functional activity. A compound can be an agonist, antagonist, or inverse agonist. Functional assays measuring downstream signaling (e.g., cAMP, calcium flux, or β-arrestin recruitment) are essential to understand the pharmacological consequence of binding.[12][13]

Experimental Protocol: β-Arrestin Recruitment Assay (GPCR Antagonism)

  • Cell Culture: Culture HEK293 cells stably co-expressing the target GPCR (e.g., 5-HT₂ₐ) fused to a protein fragment and β-arrestin fused to the complementary enzyme fragment (e.g., using DiscoveRx PathHunter technology).

  • Compound Plating: Plate cells in a 384-well white, clear-bottom plate and incubate overnight.

  • Antagonist Treatment: Prepare serial dilutions of 2-(3,5-Dibenzyloxyphenyl)piperazine in assay buffer. Add the test compound to the cells and incubate for 30 minutes at 37°C.

  • Agonist Challenge: Add a known agonist for the target receptor at a concentration corresponding to its EC₈₀. Incubate for 90 minutes at 37°C.

  • Detection: Add the detection reagent mixture, incubate for 60 minutes at room temperature, and measure chemiluminescence on a plate reader.

  • Data Analysis: Normalize the data to vehicle (0% inhibition) and a known antagonist control (100% inhibition). Fit the dose-response data to a four-parameter logistic equation to determine the IC₅₀ value.

Causality: Inhibition of monoamine transporters is a key mechanism for many CNS drugs.[14] Quantifying the potency at SERT, DAT, and NET is crucial for predicting both therapeutic effects and abuse liability. Cell-based radiotracer uptake assays provide a direct functional measure of transporter inhibition.[15]

Experimental Protocol: Serotonin Transporter (SERT) Uptake Assay

  • Cell Culture: Use HEK293 cells stably expressing human SERT (hSERT). Plate cells in a 96-well plate and allow them to reach confluence.

  • Pre-incubation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer. Add varying concentrations of 2-(3,5-Dibenzyloxyphenyl)piperazine and incubate for 15 minutes at 37°C.

  • Uptake Initiation: Add [³H]-Serotonin (5-HT) to each well at a final concentration near its Kₘ value. Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure initial uptake rates.

  • Uptake Termination: Rapidly terminate the uptake by washing the cells three times with ice-cold KRH buffer.

  • Lysis and Detection: Lyse the cells with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine non-specific uptake using a known potent SERT inhibitor (e.g., fluoxetine) at a high concentration. Subtract non-specific uptake from all measurements and calculate the IC₅₀ value from the dose-response curve.

Causality: Automated patch-clamp electrophysiology is the gold standard for assessing hERG liability.[6] It directly measures the ion current through the channel, providing precise quantification of channel blockade, which is a key predictor of proarrhythmic risk.[16]

Experimental Protocol: Automated Patch-Clamp hERG Assay

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells). Harvest the cells and prepare a single-cell suspension.

  • System Setup: Load the cell suspension, intracellular solution, and extracellular solution onto an automated patch-clamp system (e.g., QPatch or SyncroPatch).

  • Seal Formation and Current Stabilization: The system will automatically achieve whole-cell patch-clamp configuration. Record baseline hERG currents using a standardized voltage pulse protocol until a stable current is observed.[16]

  • Compound Application: Apply a vehicle control followed by escalating concentrations of 2-(3,5-Dibenzyloxyphenyl)piperazine, allowing the current to reach steady-state at each concentration.

  • Data Acquisition: Measure the peak tail current at each concentration.

  • Data Analysis: Calculate the percentage of current inhibition at each concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the concentration-response data.

Causality: Identifying which CYP isoforms are inhibited by a new chemical entity is required to predict potential DDIs.[17] Fluorogenic assays using recombinant human CYP enzymes are a rapid and effective method for initial screening and IC₅₀ determination.[7]

Experimental Protocol: Fluorogenic CYP2D6 Inhibition Assay

  • Reagent Preparation: Prepare a reaction mixture containing phosphate buffer, recombinant human CYP2D6 supersomes, and a fluorogenic probe substrate (e.g., AMMC).

  • Incubation: In a 96-well black plate, add the test compound across a range of concentrations to the reaction mixture. Pre-incubate for 10 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding a pre-warmed NADPH-regenerating system.

  • Fluorescence Measurement: Incubate the plate at 37°C and measure the increase in fluorescence at appropriate excitation/emission wavelengths at multiple time points (kinetic reading) or at a single endpoint.

  • Data Analysis: Calculate the rate of reaction for each concentration. Normalize the data against a vehicle control (0% inhibition) and a potent, selective inhibitor (e.g., quinidine for CYP2D6) as a positive control (100% inhibition). Determine the IC₅₀ value.

Comparative Analysis with Alternative Compounds

To contextualize the (hypothetical) data for 2-(3,5-Dibenzyloxyphenyl)piperazine, it is useful to compare it against established drugs. We will use Vortioxetine, a multimodal antidepressant with a known off-target profile, and a hypothetical "clean" comparator designed for high selectivity.

Table 2: Comparative Off-Target Liability Profile (IC₅₀ Values in µM)

Target2-(3,5-Dibenzyloxyphenyl)piperazine (Hypothetical Data)Vortioxetine (Published Data)"Clean" Comparator (Hypothetical)
Primary Target (SERT) 0.015 0.005 0.002
5-HT₂ₐ0.5>10>10
Dopamine D₂1.2>10>10
Adrenergic α₁0.8>10>10
hERG0.9>10>10
CYP2D60.70.05 (Potent Inhibitor)>10

Interpretation:

  • 2-(3,5-Dibenzyloxyphenyl)piperazine: While potent at its primary target (SERT), this compound exhibits significant off-target activity at sub-micromolar concentrations. The narrow therapeutic window between its primary target potency and its hERG (60-fold) and CYP2D6 (47-fold) liabilities presents a substantial risk profile that would likely halt development.

  • Vortioxetine: This approved drug shows high selectivity for its primary target over many CNS receptors and the hERG channel. However, it is a known potent inhibitor of CYP2D6, a liability that is managed through prescribing information and dose adjustments.

  • "Clean" Comparator: This idealized compound demonstrates high potency and a >5000-fold selectivity window against all tested off-targets, representing a much more desirable safety profile for development.

Conclusion and Strategic Outlook

The systematic assessment of off-target liabilities is fundamental to modern drug discovery. The case of 2-(3,5-Dibenzyloxyphenyl)piperazine illustrates how structural features can be used to predict a high-risk profile, particularly concerning cardiotoxicity (hERG) and metabolic interactions (CYP inhibition), which are common liabilities for lipophilic, basic compounds containing the piperazine scaffold.

The tiered experimental workflow presented here—progressing from broad screening to definitive mechanistic assays—provides a robust and resource-efficient strategy to identify and quantify these risks. By generating quantitative data (IC₅₀ values) and comparing them against both the primary target potency and the profiles of benchmark compounds, development teams can make informed, data-driven decisions. For a compound with a profile like our hypothetical data for 2-(3,5-Dibenzyloxyphenyl)piperazine, the path forward would involve significant medicinal chemistry efforts to mitigate the hERG and CYP2D6 liabilities while retaining SERT potency, a challenging but essential optimization task.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC. (2026). Vertex AI Search.
  • Current awareness of piperazines: pharmacology and toxicology - PubMed. (2011). PubMed.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
  • GPCR Functional Assays, Understanding On/Off-target Activity - Eurofins Discovery. (n.d.). Eurofins Discovery.
  • Mechanism-based inactivation of human cytochrome P450 3A4 by two piperazine-containing compounds - PubMed. (2014). PubMed.
  • Safety and Off-Target Drug Screening Services - Reaction Biology. (n.d.). Reaction Biology.
  • hERG Safety | Cyprotex ADME-Tox Solutions - Evotec. (n.d.). Evotec.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. (2018). PubMed.
  • Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds - ResearchGate. (2015).
  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - Frontiers. (2020). Frontiers.
  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed Central. (2024). PubMed Central.
  • In vitro safety pharmacology profiling - European Pharmaceutical Review. (2006). European Pharmaceutical Review.
  • CYP450 inhibition assay (fluorogenic) - Bienta. (n.d.). Bienta.
  • Monoamine Transporter Inhibitors and Substrates as Treatments for Stimulant Abuse - PMC. (n.d.). PMC.
  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines - FDA. (2021). FDA.
  • Drug Candidate Selection Panels - Eurofins Discovery. (n.d.). Eurofins Discovery.
  • CYP Inhibition Assays - Eurofins Discovery. (n.d.). Eurofins Discovery.

Sources

Validation

A Comparative Guide to the Pharmacokinetic Profiles of Phenylpiperazine Analogs

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth, objective comparison of the pharmacokinetic profiles of key phenylpiperazine ana...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth, objective comparison of the pharmacokinetic profiles of key phenylpiperazine analogs, offering supporting experimental data and field-proven insights to inform drug development strategies. By moving beyond a simple listing of parameters, we delve into the causal relationships between chemical structure and pharmacokinetic behavior, empowering researchers to make more informed decisions.

Part 1: The Phenylpiperazine Landscape: A Scaffold of Versatility and Complexity

The phenylpiperazine scaffold is a cornerstone in modern medicinal chemistry, giving rise to a diverse array of drugs targeting the central nervous system (CNS). This structural motif, characterized by a phenyl group linked to a piperazine ring, is found in antidepressants, antipsychotics, and anxiolytics. The therapeutic success of these agents is not solely dependent on their pharmacodynamic properties but is critically governed by their pharmacokinetic (PK) profiles—the journey of absorption, distribution, metabolism, and excretion (ADME) within the body.

Understanding the nuances of these PK profiles is paramount. Subtle modifications to the phenylpiperazine core can dramatically alter a compound's bioavailability, half-life, and metabolic fate, thereby influencing its efficacy and safety. This guide will dissect and compare the pharmacokinetic profiles of five prominent phenylpiperazine analogs: Trazodone , Nefazodone , Buspirone , Aripiprazole , and Ziprasidone .

The Rationale Behind Structural Diversity and its Pharmacokinetic Consequences

The chemical modifications observed in these analogs are not random; they are the result of deliberate medicinal chemistry efforts to optimize therapeutic activity and ADME properties. For instance, the addition of bulky side chains or specific functional groups can modulate lipophilicity, which in turn affects absorption across the gut wall and penetration of the blood-brain barrier—a critical consideration for CNS-acting drugs.[1][2] Furthermore, these structural changes can influence susceptibility to metabolism by cytochrome P450 (CYP) enzymes, the primary determinants of drug clearance and potential drug-drug interactions.[3]

Part 2: Head-to-Head Comparison of Pharmacokinetic Profiles

The following table summarizes the key pharmacokinetic parameters of the selected phenylpiperazine analogs. It is important to note that these values are derived from various clinical studies and can be influenced by factors such as patient genetics, age, and co-administered medications.

Table 1: Comparative Pharmacokinetic Parameters of Selected Phenylpiperazine Analogs
ParameterTrazodoneNefazodoneBuspironeAripiprazoleZiprasidone
Oral Bioavailability (%) ~63-100%[4][5]~20% (variable)[6]~4%[7]87%[8]~60% (with food)[9]
Time to Peak Plasma Conc. (Tmax) (hr) ~1 (fasting), ~2 (fed)[4]~1-3[6]~0.7-1.53-5[10]6-8[9]
Plasma Protein Binding (%) 89-95%>99%[6]~86-95%>99%[11]>99%[9]
Elimination Half-life (t½) (hr) 5-9 (biphasic)2-4[6]~2-3[12]~75 (parent), ~94 (active metabolite)[8]~7[9]
Primary Metabolizing Enzymes CYP3A4 , CYP2D6[5][13]CYP3A4 [3]CYP3A4 [12]CYP2D6 , CYP3A4 [14]Aldehyde Oxidase, CYP3A4[15]
Active Metabolite(s) m-CPP[5]m-CPP, Hydroxynefazodone[3]1-PP[12]Dehydro-aripiprazole[14]None significant
Primary Route of Excretion Renal (as metabolites)[5]Renal and Fecal[3]Renal and Fecal (as metabolites)[12]Fecal and Renal[8]Fecal and Renal (as metabolites)[15]

m-CPP: meta-chlorophenylpiperazine; 1-PP: 1-(2-pyrimidinyl)-piperazine

Expert Analysis of the Comparative Data:
  • Bioavailability and First-Pass Metabolism: The stark differences in oral bioavailability highlight the impact of first-pass metabolism. Buspirone's low bioavailability of approximately 4% is a direct consequence of extensive presystemic clearance.[7] In contrast, aripiprazole's high bioavailability of 87% suggests it is less susceptible to this effect.[8] The significant food effect observed with ziprasidone, which can double its absorption, underscores the importance of administration conditions in clinical practice.[9]

  • Active Metabolites: A crucial aspect of phenylpiperazine pharmacology is the formation of active metabolites. Trazodone and nefazodone are both metabolized to m-CPP, which has its own serotonergic activity and contributes to the overall pharmacological effect.[3] Similarly, buspirone is metabolized to 1-PP, and aripiprazole to dehydro-aripiprazole, both of which are pharmacologically active.[12][14] The presence of active metabolites with long half-lives, as seen with dehydro-aripiprazole, can lead to a prolonged duration of action and requires careful consideration during dose titration and discontinuation.

  • Metabolic Pathways and Drug-Drug Interactions: The reliance of most of these analogs on CYP3A4 and/or CYP2D6 for their metabolism is a critical factor in predicting drug-drug interactions.[3][5][12][14] Co-administration with potent inhibitors or inducers of these enzymes can significantly alter plasma concentrations, potentially leading to toxicity or loss of efficacy. Ziprasidone's metabolism is unique in this group as it is primarily mediated by aldehyde oxidase, with a lesser contribution from CYP3A4, which may reduce the likelihood of certain CYP-mediated drug interactions.[15]

Part 3: The Science Behind the Data: Experimental Protocols

To ensure the scientific integrity of pharmacokinetic data, robust and validated experimental protocols are essential. The following section details a standard preclinical in vivo pharmacokinetic study, providing the rationale behind each step.

Protocol: Single-Dose Oral and Intravenous Pharmacokinetic Study in Rodents

Causality Behind Experimental Choices: The use of both intravenous (IV) and oral (PO) routes of administration is fundamental. The IV data provides a direct measure of the drug's distribution and elimination, serving as a baseline for 100% bioavailability. By comparing the area under the curve (AUC) from the oral dose to the IV dose, the absolute oral bioavailability can be calculated, thus quantifying the extent of absorption and first-pass metabolism.[16]

1. Animal Model Selection and Acclimatization:

  • Choice: Sprague-Dawley rats are commonly used due to their well-characterized physiology and metabolism.
  • Procedure: Animals are acclimatized for at least one week to minimize stress-related physiological changes that could affect drug metabolism. They are fasted overnight before dosing to reduce variability in gastric emptying and absorption.

2. Dose Formulation and Administration:

  • Formulation: The drug is formulated in a simple, non-toxic vehicle (e.g., saline with a solubilizing agent) to ensure complete dissolution and delivery.
  • Administration: The IV dose is administered as a bolus into the tail vein. The PO dose is administered via oral gavage to ensure accurate dosing.

3. Blood Sampling:

  • Procedure: Serial blood samples are collected at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) to construct a plasma concentration-time curve.
  • Rationale: The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug's pharmacokinetic profile.

4. Sample Processing and Bioanalysis:

  • Processing: Blood is collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma, which is then stored at -80°C.
  • Bioanalysis: Plasma concentrations of the parent drug and its major metabolites are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique offers high sensitivity and selectivity.

5. Pharmacokinetic Data Analysis:

  • Software: Non-compartmental analysis (NCA) is performed using software like Phoenix WinNonlin.
  • Parameters Calculated: Key parameters such as Cmax, Tmax, AUC, t½, clearance, and volume of distribution are determined.
Visualizing the Experimental Workflow

experimental_workflow cluster_preclinical Preclinical In Vivo PK Study animal_prep Animal Preparation (Fasting, Cannulation) dosing Dosing (IV and PO cohorts) animal_prep->dosing sampling Serial Blood Sampling dosing->sampling analysis LC-MS/MS Bioanalysis sampling->analysis pk_calc Pharmacokinetic Analysis analysis->pk_calc

Caption: A streamlined workflow for a preclinical in vivo pharmacokinetic study.

Part 4: Visualizing Metabolic Fates

The biotransformation of phenylpiperazine analogs is a complex process that dictates their duration of action and potential for drug interactions. The following diagrams illustrate the generalized and specific metabolic pathways for these compounds.

Generalized Metabolic Pathway of Phenylpiperazines

generalized_metabolism cluster_phase1 Phase I Metabolism (CYP450s, Aldehyde Oxidase) cluster_phase2 Phase II Metabolism parent Phenylpiperazine Analog ndealk N-dealkylation parent->ndealk hydroxyl Hydroxylation parent->hydroxyl oxid Oxidation parent->oxid conjugate Glucuronidation/ Sulfation ndealk->conjugate hydroxyl->conjugate oxid->conjugate excretion Excretion conjugate->excretion

Caption: Generalized metabolic pathways for phenylpiperazine analogs.

Specific Metabolic Pathways of Aripiprazole

Aripiprazole undergoes extensive metabolism primarily through dehydrogenation and hydroxylation mediated by CYP2D6 and CYP3A4, and N-dealkylation by CYP3A4.[14]

aripiprazole_metabolism aripiprazole Aripiprazole dehydro Dehydro-aripiprazole (Active) aripiprazole->dehydro CYP2D6, CYP3A4 (Dehydrogenation) hydroxylated Hydroxylated Metabolites aripiprazole->hydroxylated CYP2D6, CYP3A4 (Hydroxylation) ndealkylated N-dealkylated Metabolites aripiprazole->ndealkylated CYP3A4 (N-dealkylation) excretion Excretion dehydro->excretion hydroxylated->excretion ndealkylated->excretion

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,5-Dibenzyloxyphenyl)piperazine
Reactant of Route 2
Reactant of Route 2
2-(3,5-Dibenzyloxyphenyl)piperazine
© Copyright 2026 BenchChem. All Rights Reserved.